3,5-Dibromo-4-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCBUASMFSRONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350004 | |
| Record name | 3,5-dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67973-32-4 | |
| Record name | 3,5-Dibromo-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67973-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 3,5-Dibromo-4-methylbenzoic acid (CAS No. 67973-32-4), a halogenated aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry.[1] This document outlines key physicochemical data, detailed experimental protocols for their determination, and a logical workflow for the synthesis and characterization of this compound.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The presence of two bromine atoms on the benzene ring significantly influences its physical and chemical properties. The quantitative physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O₂ | [1] |
| Molecular Weight | 293.94 g/mol | [1] |
| Melting Point | 242°C | |
| Boiling Point | 374.6 ± 42.0 °C (Predicted) | |
| Density | 1.951 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.59 ± 0.10 (Predicted) | |
| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and chloroform. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.
This protocol is adapted from the bromination of related aromatic carboxylic acids and esters.[2][3] It involves the electrophilic aromatic substitution of 4-methylbenzoic acid.
Materials:
-
4-Methylbenzoic acid
-
Bromine (Br₂)
-
Iron powder (Fe) or Ferric Bromide (FeBr₃) as a catalyst
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylbenzoic acid in glacial acetic acid.
-
Add a catalytic amount of iron powder or ferric bromide to the solution.
-
From the dropping funnel, add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, continue stirring at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Gently heat the reaction mixture to reflux for a short period to ensure complete dibromination.
-
Cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product.
-
Quench any excess bromine by adding sodium bisulfite solution until the color disappears.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
The melting point is determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the dry, crystalline this compound is finely powdered.
-
The powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Since the boiling point is high and the substance is a solid at room temperature, the provided value is a prediction. Experimental determination would require specialized equipment for high-temperature distillation under reduced pressure to prevent decomposition. A common laboratory method for determining the boiling point of a liquid is the Thiele tube method.
This protocol provides a qualitative assessment of solubility in various solvents.
Procedure:
-
Add approximately 10-20 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, chloroform) in small portions.
-
After each addition, vigorously shake or vortex the test tube for 30 seconds.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Procedure:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent mixture, typically water with a co-solvent like ethanol to ensure solubility.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and expected spectroscopic data. Furthermore, it explores the potential biological activities and applications in drug development based on the broader class of substituted benzoic acids.
Chemical Structure and Properties
This compound, also known as 3,5-Dibromo-p-toluic acid, is a derivative of benzoic acid with two bromine atoms at positions 3 and 5, and a methyl group at position 4 of the benzene ring. Its chemical structure is presented below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point, density, and pKa are predicted values.
| Property | Value |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| CAS Number | 67973-32-4 |
| Melting Point | 242°C[1] |
| Boiling Point (Predicted) | 374.6 ± 42.0 °C[1] |
| Density (Predicted) | 1.951 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 3.59 ± 0.10[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic bromination of 4-methylbenzoic acid (p-toluic acid). The methyl group is an ortho-, para-director; therefore, the bromine atoms are directed to the positions ortho to the methyl group (positions 3 and 5), which are also meta to the deactivating carboxylic acid group.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for the bromination of aromatic compounds.
Materials:
-
4-Methylbenzoic acid (p-toluic acid)
-
Bromine
-
Glacial acetic acid
-
Iron powder (catalyst)
-
Sodium bisulfite solution
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methylbenzoic acid in glacial acetic acid.
-
Add a catalytic amount of iron powder to the solution.
-
From the dropping funnel, add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition should be controlled.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.
-
Quench any unreacted bromine by adding a small amount of sodium bisulfite solution until the color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the methyl protons, a singlet for the two equivalent aromatic protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for the methyl carbon, the carboxylic carbon, and the four distinct aromatic carbons (quaternary and protonated). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a C=O stretch, C-Br stretches, and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio). |
Potential Biological Activities and Applications in Drug Development
Substituted benzoic acids are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development. While specific biological data for this compound is limited, its structural features suggest potential for various therapeutic applications.
Anticancer Activity
Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, some substituted benzoic acids have been shown to inhibit protein tyrosine kinases, which are crucial for cell growth, proliferation, and survival.[3]
Caption: A representative signaling pathway of a Receptor Tyrosine Kinase (RTK).
Enzyme Inhibition
The substituted benzoic acid scaffold can serve as a pharmacophore for interacting with the active sites of various enzymes.[4] The nature and position of the substituents on the aromatic ring play a crucial role in determining the inhibitory potency and selectivity. The bromine atoms on this compound can enhance binding to target proteins through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.
Antimicrobial Activity
Halogenated aromatic compounds are known to exhibit antimicrobial properties. The presence of two bromine atoms in this compound suggests that it could be explored for its potential as an antibacterial or antifungal agent.
References
An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid (CAS: 67973-32-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylbenzoic acid (CAS: 67973-32-4), a halogenated aromatic carboxylic acid. Due to the limited availability of detailed experimental data for this specific compound, this document combines known physicochemical properties with inferred methodologies and potential applications based on structurally related compounds. It is intended to serve as a foundational resource to stimulate and guide further research and development. This guide includes tabulated physical and chemical data, a proposed synthesis protocol, and a discussion of potential, albeit hypothesized, applications in drug discovery, supported by visualizations of the synthetic workflow and potential areas of biological investigation.
Introduction
This compound, also known as 3,5-Dibromo-p-toluic acid, is a substituted aromatic compound with the chemical formula C₈H₆Br₂O₂.[1] Its structure, featuring a benzoic acid core with two bromine atoms ortho to the carboxylic acid group and a methyl group para to it, makes it a molecule of interest as an intermediate in organic synthesis.[1] The presence and position of the bromine atoms and the methyl group are expected to significantly influence the molecule's physicochemical properties and reactivity. While it is primarily recognized as a synthetic intermediate, the structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry.[2][3] This guide aims to consolidate the available information and provide a framework for its further investigation.
Physicochemical and Spectroscopic Data
The quantitative data for this compound and its methyl ester are summarized in the tables below. It is important to note that some of the data for the parent acid are predicted, while more experimental data is available for its methyl ester derivative.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O₂ | [1] |
| Molecular Weight | 293.94 g/mol | [1] |
| CAS Number | 67973-32-4 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 242 °C | [4] |
| Boiling Point | 374.6 °C at 760 mmHg (predicted) | [4] |
| Density | 1.951 g/cm³ (predicted) | [4] |
| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and chloroform (inferred from general solubility of benzoic acid derivatives).[5] | |
| XLogP3 | 3.2 |
Table 2: Properties of Methyl 3,5-dibromo-4-methylbenzoate
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₂ | [6] |
| Molecular Weight | 307.97 g/mol | [6] |
| CAS Number | 74896-66-5 | [6] |
| XLogP3-AA | 3.5 | [6] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on the general principles of electrophilic aromatic substitution, specifically the bromination of an activated benzene ring. The methyl group in 4-methylbenzoic acid is an ortho-, para-director. Since the para position is blocked, bromination is expected to occur at the ortho positions relative to the methyl group (positions 3 and 5).
Materials:
-
4-methylbenzoic acid (p-toluic acid)
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃) as a catalyst
-
Glacial acetic acid
-
Sodium bisulfite solution (10% w/v)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methylbenzoic acid in glacial acetic acid.
-
Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the solution.
-
From the dropping funnel, add a stoichiometric amount of bromine (2.2 equivalents) dissolved in a small amount of glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a moderate reaction rate.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
To ensure the completion of the dibromination, gently heat the reaction mixture to reflux for a short period.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.
-
Quench any unreacted bromine by adding a 10% sodium bisulfite solution until the reddish-brown color disappears.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic impurities.
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Mandatory Visualizations
Experimental Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Hypothesized Areas of Application
Caption: Hypothesized applications of this compound based on its structural features.
Potential Applications in Drug Development (Hypothetical)
Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, by examining structurally related benzoic acid derivatives, we can infer potential areas for its application in drug discovery and development.[2][12]
-
Antimicrobial Agents: The presence of halogen atoms, particularly bromine, on an aromatic ring can confer significant antimicrobial properties.[2] Brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities. Therefore, it is plausible that this compound and its derivatives could be investigated for their potential as antimicrobial agents.
-
Anticancer Agents: The benzoic acid scaffold is a common feature in numerous anticancer drugs.[13][14] Derivatives of benzoic acid have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The structure of this compound could serve as a starting point for the synthesis of novel kinase inhibitors.
-
Anti-inflammatory Agents: Benzoic acid derivatives have also been investigated for their anti-inflammatory properties.[3][15] The structural features of this compound could be exploited to develop novel anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators.
It is crucial to emphasize that these potential applications are speculative and based on the biological activities of structurally similar compounds. Empirical testing is necessary to confirm these hypotheses.
Conclusion
This compound is a chemical compound with established physicochemical properties, primarily serving as an intermediate in organic synthesis. While direct biological data is scarce, its structural similarity to other biologically active benzoic acid derivatives suggests that it may be a valuable scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers by consolidating the known data, proposing a detailed synthetic protocol, and outlining potential avenues for future investigation in medicinal chemistry. Further experimental validation of the proposed synthesis and biological activities is essential to unlock the full potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 67973-32-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. globalresearchonline.net [globalresearchonline.net]
Spectroscopic and Physicochemical Characterization of 3,5-Dibromo-4-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3,5-dibromo-4-methylbenzoic acid. The information is compiled to support its use as an intermediate in organic synthesis and for the development of novel compounds.[1] This document details key analytical data and outlines relevant experimental protocols for its synthesis and characterization.
Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid.[1] A summary of its key physicochemical properties is presented below, which is essential for its identification and handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₆Br₂O₂ | [1][2] |
| Molecular Weight | 293.94 g/mol | [1][2] |
| CAS Number | 67973-32-4 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 242 °C | [4] |
| Alternate Names | 3,5-Dibromo-p-toluic acid | [1][2] |
| Solubility | Soluble in methanol, ethanol, and DMSO | [3] |
Spectroscopic Data
The structural elucidation of this compound is accomplished through the combined application of several spectroscopic methods. Each technique provides complementary information to confirm the molecule's structure and functional groups.[5]
| Spectroscopic Technique | Observed Features |
| ¹H NMR | Signals corresponding to the carboxylic acid proton, two aromatic protons, and the methyl group protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, four distinct aromatic carbons, and the methyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (broad, carboxylic acid), C=O, C-O, and C-Br stretches.[6] |
| Mass Spectrometry (MS) | A molecular ion peak with a characteristic isotopic pattern due to the two bromine atoms. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show three distinct signals: a singlet for the two equivalent aromatic protons, a singlet for the three methyl protons, and a broad singlet for the acidic carboxylic proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound is anticipated to display signals corresponding to the carboxylic acid carbon, the four unique carbons of the benzene ring, and the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands, similar to related benzoic acid derivatives[6]:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.[6]
-
C-O Stretch: An absorption band around 1250 cm⁻¹.[6]
-
C-Br Stretch: A signal in the range of 600-700 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound.[5] For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4).
Experimental Protocols
Synthesis of this compound
The laboratory synthesis of this compound can be adapted from the electrophilic bromination of related aromatic compounds.[3]
Materials:
-
4-methylbenzoic acid
-
Bromine
-
Glacial acetic acid
-
Anhydrous iron(III) bromide (FeBr₃)
-
10% Sodium thiosulfate solution
-
Ethanol
Procedure:
-
Dissolve 4-methylbenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[3]
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).[3]
-
From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.[3]
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.[3]
-
Quench the excess bromine by adding a 10% sodium thiosulfate solution until the color disappears.[3]
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.[3]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]
NMR Sample Preparation
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tube
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.[6]
-
If required, a small amount of tetramethylsilane (TMS) can be added to serve as an internal reference standard (δ 0.00 ppm).[6]
-
The sample is then ready for analysis in an NMR spectrometer. Standard acquisition parameters typically include a spectral width of -2 to 14 ppm and a relaxation delay of 1-5 seconds.[6]
Visualizations
The following diagrams illustrate the synthesis workflow and the logical process for the structural elucidation of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for structural elucidation via spectroscopy.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromo-4-methylbenzoic Acid
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-4-methylbenzoic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's proton environments, predicted spectral data, and the experimental protocols for acquiring such data.
Molecular Structure and Proton Environments
This compound possesses a highly symmetrical structure with three distinct proton environments, which simplifies its ¹H NMR spectrum. The key proton groups are:
-
Aromatic Protons (H-2/H-6): These two protons are chemically equivalent due to the molecule's symmetry. They are situated ortho to the carboxylic acid group and meta to the methyl group.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent.
-
Carboxylic Acid Proton (-COOH): This is a single, acidic proton.
The substituents on the benzene ring—two bromine atoms, a methyl group, and a carboxylic acid group—exert significant electronic effects that influence the chemical shifts of the aromatic protons. The bromine atoms and the carboxylic acid group are electron-withdrawing, which tends to deshield nearby protons, shifting their signals downfield. Conversely, the methyl group is electron-donating, causing a shielding effect and an upfield shift for protons in its vicinity.
13C NMR Analysis of 3,5-Dibromo-4-methylbenzoic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3,5-Dibromo-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document details predicted spectral data, experimental protocols, and a logical workflow for the analysis of this compound.
Predicted 13C NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following chemical shifts are predicted based on the analysis of related structures, including benzoic acid and various brominated derivatives. The substituent effects of the bromine and methyl groups on the aromatic ring are considered in these estimations.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C1 (ipso-COOH) | ~133 | Singlet |
| C2/C6 (ortho to COOH) | ~138 | Singlet |
| C3/C5 (ipso-Br) | ~124 | Singlet |
| C4 (ipso-CH3) | ~135 | Singlet |
| COOH | ~170 | Singlet |
| CH3 | ~20 | Singlet |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum of a solid sample like this compound is outlined below. This procedure can be adapted for solution-state NMR if the compound is sufficiently soluble in a suitable deuterated solvent.
I. Sample Preparation (Solid-State NMR)
-
Sample Packing : The solid sample of this compound is carefully packed into a solid-state NMR rotor (typically zirconia). The amount of sample required will depend on the rotor size, but generally, a few tens of milligrams are sufficient.
-
Rotor Capping : The rotor is securely capped to contain the sample during high-speed spinning.
II. Sample Preparation (Solution-State NMR)
-
Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble. Common choices include deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), or methanol (CD3OD).[1]
-
Dissolution : Accurately weigh approximately 50-100 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
-
Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[1][2]
-
Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]
III. 13C NMR Data Acquisition (Solid-State)
-
Instrumentation : The analysis is performed on a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Magic Angle Spinning (MAS) : The sample is spun at a high rotation speed (typically 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain narrower lines.
-
Cross-Polarization (CP) : A cross-polarization pulse sequence is commonly used to enhance the signal of the low-abundance 13C nuclei by transferring magnetization from the more abundant 1H nuclei.[4]
-
High-Power Decoupling : High-power proton decoupling is applied during the acquisition of the 13C signal to remove scalar couplings between 13C and 1H, resulting in a spectrum of singlets.[5]
-
Acquisition Parameters :
-
Pulse Sequence : Cross-Polarization Magic Angle Spinning (CPMAS).
-
Contact Time : Optimized for the specific sample, typically in the range of 1-5 ms.
-
Recycle Delay : A delay of 2-5 seconds between scans is used to allow for nuclear spin relaxation.
-
Number of Scans : A large number of scans (hundreds to thousands) are typically accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.
-
IV. 13C NMR Data Acquisition (Solution-State)
-
Instrumentation : The analysis is performed on a high-resolution solution-state NMR spectrometer.
-
Shimming : The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.[1]
-
Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used.[1]
-
Spectral Width : Typically set to 0-220 ppm.[1]
-
Acquisition Time : Generally 1-2 seconds.[1]
-
Relaxation Delay : A delay of 2 seconds is common, but may need to be increased for quaternary carbons.[1]
-
Number of Scans : A significant number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[1]
-
V. Data Processing
-
Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing : The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The chemical shifts are referenced to a known standard. For solid-state NMR, adamantane is a common external standard, with its two peaks at 38.48 ppm and 29.45 ppm.[4] For solution-state NMR, the residual solvent peak or TMS is used for referencing.[1]
Logical Workflow of 13C NMR Analysis
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Caption: Logical workflow for 13C NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nmr spectroscopy for solids | Bruker [bruker.com]
Mass spectrometry of 3,5-Dibromo-4-methylbenzoic acid
An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dibromo-4-methylbenzoic Acid
Introduction
This compound (also known as 3,5-Dibromo-p-toluic acid) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆Br₂O₂.[1][2] Its molecular weight is 293.94 g/mol .[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of this compound, providing precise information on its molecular weight, elemental composition, and fragmentation patterns. This guide details the expected mass spectrometric behavior of this compound under various ionization conditions, provides generalized experimental protocols, and presents key data in a structured format for researchers, scientists, and drug development professionals.
Ionization Techniques for Analysis
The choice of ionization technique is paramount for the successful mass spectrometric analysis of this compound. The two most common and suitable methods are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): A hard ionization technique that involves bombarding the molecule with high-energy electrons. This method typically induces extensive fragmentation, providing rich structural information. EI is well-suited for identifying the compound through its characteristic fragmentation pattern and is often used with Gas Chromatography (GC-MS) or a direct insertion probe.
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution.[3] For carboxylic acids, ESI is typically performed in negative ion mode, which leads to the formation of a deprotonated molecular ion, [M-H]⁻, with minimal fragmentation.[4][5] This is highly effective for confirming the molecular weight.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis
Under electron ionization, this compound is expected to produce a complex mass spectrum characterized by a distinct molecular ion peak and several key fragment ions.
Molecular Ion and Isotopic Pattern
The molecular ion (M⁺˙) peak for this compound will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A critical diagnostic feature will be the isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a triplet of peaks:
-
M⁺˙: (containing two ⁷⁹Br atoms) at m/z ≈ 292
-
(M+2)⁺˙: (containing one ⁷⁹Br and one ⁸¹Br) at m/z ≈ 294
-
(M+4)⁺˙: (containing two ⁸¹Br atoms) at m/z ≈ 296
The relative intensities of these peaks will be approximately 1:2:1. This characteristic pattern is a definitive indicator for the presence of two bromine atoms in the ion.[6]
Predicted Fragmentation Pathway
Aromatic carboxylic acids undergo predictable fragmentation pathways in EI-MS.[7] The primary fragmentation events for this compound are expected to be the loss of the hydroxyl and carboxyl groups, followed by further fragmentation of the aromatic ring.
-
Loss of a Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion.[8][9] This ion is often the base peak in the spectrum of benzoic acids.[9]
-
[C₈H₆Br₂O₂]⁺˙ → [C₈H₅Br₂O]⁺ + •OH (Loss of 17 Da)
-
-
Loss of a Carboxyl Radical (-•COOH): The entire carboxylic acid group can be lost, leading to the formation of a dibromotoluene radical cation.
-
[C₈H₆Br₂O₂]⁺˙ → [C₇H₅Br₂]⁺ + •COOH (Loss of 45 Da)
-
-
Decarbonylation of the Acylium Ion: The acylium ion formed in step 1 can subsequently lose a molecule of carbon monoxide (CO).
-
[C₈H₅Br₂O]⁺ → [C₇H₅Br₂]⁺ + CO (Loss of 28 Da)
-
-
Loss of Bromine: Fragmentation can also involve the loss of one or both bromine atoms from the molecular ion or subsequent fragment ions.
Data Presentation: Predicted EI-MS Fragments
The following table summarizes the key ions anticipated in the EI mass spectrum of this compound. The m/z values are calculated using the lightest isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).
| m/z (approx.) | Proposed Ion Structure | Formula | Notes |
| 292, 294, 296 | 3,5-Dibromo-4-methylbenzoyl cation (Molecular Ion) | [C₈H₆Br₂O₂]⁺˙ | Characteristic 1:2:1 isotopic pattern. |
| 275, 277, 279 | [M - OH]⁺ | [C₈H₅Br₂O]⁺ | Likely the base peak. Shows a 1:2:1 isotopic pattern. |
| 247, 249, 251 | [M - COOH]⁺ or [[M-OH] - CO]⁺ | [C₇H₅Br₂]⁺ | Formed by two possible pathways. Shows a 1:2:1 isotopic pattern. |
| 196, 198 | [[M - COOH] - Br]⁺ | [C₇H₅Br]⁺ | Loss of one bromine atom. Shows a 1:1 isotopic pattern. |
Visualization: EI Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is ideal for confirming the molecular weight of this compound with high accuracy and sensitivity.
-
Negative Ion Mode (-ESI): This is the preferred mode for carboxylic acids. The molecule readily loses a proton to form the [M-H]⁻ ion. The resulting spectrum is typically clean, with the base peak corresponding to the deprotonated molecule. The characteristic 1:2:1 bromine isotopic pattern will be observed at m/z ≈ 291, 293, and 295.
-
Positive Ion Mode (+ESI): In positive ion mode, adduct formation is possible, most commonly with sodium to form an [M+Na]⁺ ion. This would appear as an isotopic cluster at m/z ≈ 315, 317, and 319.
Experimental Protocols
The following are detailed, generalized methodologies for the mass spectrometric analysis of this compound.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Weigh approximately 0.1-1.0 mg of solid this compound.
-
Place the solid sample into a clean glass capillary tube for use with a direct insertion probe (DIP).
-
-
Instrumentation:
-
Utilize a mass spectrometer (e.g., quadrupole, magnetic sector, or time-of-flight) equipped with an EI source.
-
-
Instrument Parameters:
-
Ionization Energy: 70 eV (standard).
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
Sample Introduction: Insert the DIP into the vacuum lock. Gradually heat the probe (e.g., from 50 °C to 250 °C at a rate of 20 °C/min) to facilitate sample volatilization into the ion source.
-
-
Data Acquisition:
-
Acquire spectra continuously as the probe temperature increases.
-
Average the spectra across the peak of the total ion chromatogram (TIC) to obtain the final mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion triplet (M⁺˙, M+2, M+4).
-
Identify and assign structures to the major fragment ions based on their m/z values and isotopic patterns.
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation:
-
Utilize a mass spectrometer (e.g., quadrupole, ion trap, Orbitrap, or Q-TOF) equipped with an ESI source.
-
Couple the ESI source to a liquid chromatography (LC) system or a syringe pump for direct infusion (flow injection analysis).
-
-
Instrument Parameters (Negative Ion Mode):
-
Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide to facilitate ionization.
-
Flow Rate: 0.2-0.4 mL/min (for LC) or 5-10 µL/min (for direct infusion).
-
Capillary Voltage: -3.0 to -4.5 kV.
-
Nebulizing Gas (N₂) Pressure: 30-40 psi.
-
Drying Gas (N₂) Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Acquisition:
-
Inject the sample into the instrument. If using LC, acquire data across the elution profile. For direct infusion, acquire data for 1-2 minutes.
-
-
Data Analysis:
-
Extract the mass spectrum for the [M-H]⁻ ion.
-
Confirm the molecular weight and verify the 1:2:1 isotopic pattern at m/z ≈ 291, 293, 295.
-
Mandatory Visualization: General Experimental Workflow
Caption: General workflow for mass spectrometric analysis.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Crystal Structure of 3,5-Dibromo-4-methylbenzoic Acid and Its Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological relevance of 3,5-Dibromo-4-methylbenzoic acid and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of these compounds.
Introduction
This compound and its analogues are halogenated aromatic compounds that serve as versatile intermediates in organic synthesis. The presence of bromine atoms and a carboxylic acid group on the benzene ring imparts unique physicochemical properties, making them valuable building blocks for the development of novel pharmaceutical agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within their crystal lattices is crucial for structure-based drug design and for predicting their chemical behavior. This guide focuses on the crystallographic analysis of a key derivative, Methyl 3,5-dibromo-4-methylbenzoate, for which detailed structural data is available.
Crystal Structure Analysis of Methyl 3,5-dibromo-4-methylbenzoate
The crystal structure of Methyl 3,5-dibromo-4-methylbenzoate was determined by single-crystal X-ray diffraction.[1] The molecule is reported to be essentially planar.[1]
Crystallographic Data
The crystallographic data for Methyl 3,5-dibromo-4-methylbenzoate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 774384.[2] A summary of the key crystallographic parameters is presented in Table 1.
Table 1: Crystallographic Data for Methyl 3,5-dibromo-4-methylbenzoate
| Parameter | Value |
| Chemical Formula | C₉H₈Br₂O₂ |
| Formula Weight | 307.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (7) |
| b (Å) | 14.5678 (10) |
| c (Å) | 7.3456 (5) |
| α (°) | 90 |
| β (°) | 109.345 (3) |
| γ (°) | 90 |
| Volume (ų) | 1022.12 (12) |
| Z | 4 |
| Density (calculated) | 2.000 Mg/m³ |
| Absorption Coefficient (mm⁻¹) | 7.965 |
| F(000) | 592 |
| Temperature (K) | 150(2) |
| Radiation | MoKα (λ = 0.71073 Å) |
| R-factor (%) | 3.3 |
| wR-factor (%) | 6.5 |
Data sourced from Saeed, A. et al. (2010).[1]
Molecular Geometry and Intermolecular Interactions
In the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, the molecule is noted to be nearly planar, with a root-mean-square deviation of 0.0652 Å from the mean plane of the non-hydrogen atoms.[1] The crystal packing is stabilized by weak intermolecular interactions, including C-H···Br and C-H···O hydrogen bonds, as well as O···Br contacts.[1] These interactions link adjacent molecules, forming layers within the crystal lattice.[1]
Experimental Protocols
This section details the methodologies for the synthesis and crystallization of this compound derivatives.
Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
The synthesis of Methyl 3,5-dibromo-4-methylbenzoate can be achieved through the bromination of methyl 4-methylbenzoate.[1]
Materials:
-
Methyl 4-methylbenzoate
-
Bromine
-
Iron powder (catalyst)
-
Methanol
-
Nitrogen atmosphere
Procedure:
-
Dissolve methyl 4-methylbenzoate in a suitable solvent under a nitrogen atmosphere.
-
Add a catalytic amount of iron powder.
-
Slowly add bromine to the reaction mixture over a period of 45 minutes.
-
Stir the mixture for 30 minutes at room temperature, followed by heating at 80 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add cold methanol to the mixture and stir overnight.
-
Filter the crude product and wash with cold methanol.
-
Recrystallize the crude product from methanol at 10 °C to obtain colorless crystals of Methyl 3,5-dibromo-4-methylbenzoate.[1]
Synthesis and Purification of 3,5-Dibromo-4-methoxybenzoic Acid
A related derivative, 3,5-Dibromo-4-methoxybenzoic acid, can be synthesized by the electrophilic bromination of 4-methoxybenzoic acid.[3]
Materials:
-
4-methoxybenzoic acid
-
Glacial acetic acid
-
Anhydrous iron(III) bromide (FeBr₃)
-
Bromine
-
10% Sodium thiosulfate solution
-
Ethanol
Procedure:
-
Dissolve 4-methoxybenzoic acid in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide.
-
Add a solution of bromine in glacial acetic acid dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool the mixture and pour it into cold water.
-
Quench excess bromine with a 10% sodium thiosulfate solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.[3]
-
For purification, dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to facilitate crystallization, then place it in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.[3]
Logical Workflow for Synthesis and Structural Analysis
As specific signaling pathways for this compound and its derivatives are not well-documented in the current literature, the following diagram illustrates a general experimental workflow for the synthesis, purification, and structural characterization of these compounds.
Conclusion
This technical guide has summarized the available crystallographic data for Methyl 3,5-dibromo-4-methylbenzoate, a key derivative of this compound. The detailed experimental protocols for the synthesis of this and related compounds provide a practical foundation for researchers. While the biological activities and specific signaling pathways of these particular molecules remain an area for further exploration, the structural insights and synthetic methodologies presented here are essential for advancing the study of halogenated benzoic acid derivatives in medicinal chemistry and materials science.
References
An In-depth Technical Guide on the Natural Occurrence of Brominated Benzoic Acids in Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, isolation, and characterization of brominated benzoic acids and related brominated compounds from marine sponges. Marine sponges are a rich source of structurally diverse and biologically active secondary metabolites, with halogenated compounds, particularly those containing bromine, being a significant class.[1][2] While brominated tyrosine derivatives are more extensively studied, brominated benzoic acids represent a noteworthy subclass of metabolites with potential pharmacological applications.[3][4]
Natural Occurrence of Brominated Benzoic Acids
Brominated benzoic acids have been identified as natural constituents in marine sponges, although they are less frequently reported than other brominated alkaloids. The most well-documented example is 3,5-Dibromo-4-methoxybenzoic acid, which has been isolated from marine sponges of the genera Amphimedon and Psammaplysilla.[3] Sponges of the order Verongida are particularly known for their production of a wide array of brominated metabolites.[1][5] These compounds are believed to play a role in chemical defense mechanisms for the sponge.[6]
While detailed quantitative data for brominated benzoic acids specifically is scarce in the literature, the broader class of brominated compounds can be found in significant quantities within certain sponge species.[3][5] The concentration and diversity of these compounds can vary based on geographical location and environmental factors.[7]
Table 1: Occurrence of a Brominated Benzoic Acid in Marine Sponges
| Compound Name | Sponge Species | Reference |
| 3,5-Dibromo-4-methoxybenzoic acid | Amphimedon sp. | [3] |
| 3,5-Dibromo-4-methoxybenzoic acid | Psammaplysilla purpurea | [3] |
Note: Detailed quantitative data on the yield of these specific compounds from the raw sponge material is not widely reported in the available scientific literature.[3]
Experimental Protocols
The isolation and characterization of brominated benzoic acids from marine sponges follow a general workflow common in marine natural product chemistry. The following protocols are a composite of standard practices described in the literature for the extraction of brominated compounds.[3][8]
2.1. Extraction and Isolation
A generalized workflow for the extraction and isolation of brominated metabolites from marine sponges is depicted below. This process typically involves initial extraction with organic solvents, followed by partitioning and chromatographic separation to isolate pure compounds.
Detailed Methodologies:
-
Sample Collection and Preparation: Sponge samples are collected and, to prevent degradation of secondary metabolites, are typically frozen immediately. Prior to extraction, the samples are lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered sponge material is exhaustively extracted with a sequence of organic solvents, often starting with a mixture of methanol (MeOH) and dichloromethane (DCM). This is typically done at room temperature with stirring for several hours and repeated multiple times to ensure complete extraction of the metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the crude extract in water or a water/methanol mixture and sequentially extracting with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This results in several fractions enriched with compounds of different polarities.
-
Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques to isolate individual compounds.
-
Column Chromatography (CC): Fractions are often first separated using column chromatography with stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using HPLC, often with a reversed-phase column (e.g., C18). This technique provides higher resolution and is crucial for obtaining pure compounds.
-
2.2. Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) is a key indicator for the presence and number of bromine atoms in the molecule.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of the molecule. For brominated aromatic compounds, the characteristic chemical shifts and coupling patterns in the 1H NMR spectrum are particularly informative.[1]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule (e.g., carbonyls, hydroxyls) and the nature of the chromophore, respectively.
Biosynthesis of Brominated Compounds
The biosynthesis of brominated compounds in marine sponges is a complex process that is not yet fully understood. It is believed to involve the enzymatic action of halogenases, specifically bromoperoxidases, which catalyze the oxidation of bromide ions from seawater to form reactive bromine species.[10] These reactive species then electrophilically attack precursor molecules, such as tyrosine, leading to the formation of brominated derivatives.[11] Benzoic acids can be derived from the degradation of the side chain of cinnamic acid, which itself is formed from phenylalanine, an aromatic amino acid.[12]
The following diagram illustrates a proposed logical relationship in the early stages of the biosynthesis of brominated aromatic compounds in marine sponges.
Conclusion and Future Perspectives
Brominated benzoic acids represent a class of marine natural products with potential for further investigation. While their reported occurrence is currently limited, the vast chemical diversity of marine sponges suggests that more examples are likely to be discovered with continued exploration. The development of more sensitive analytical techniques and targeted isolation methods will be crucial in identifying and quantifying these compounds.[6] Further research into their biosynthesis could also open up possibilities for biotechnological production. The unique chemical structures of these compounds make them interesting candidates for drug discovery programs, particularly in the areas of antimicrobial and anticancer research.[4]
References
- 1. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Marine Sponge Derived Natural Products between 2001 and 2010: Trends and Opportunities for Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brominated Skeletal Components of the Marine Demosponges, Aplysina cavernicola and Ianthella basta: Analytical and Biochemical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Marine Sponges | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00048C [pubs.rsc.org]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]
A Technical Guide to Computational Predictions for 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide to the computational characterization of 3,5-Dibromo-4-methylbenzoic acid. In the absence of extensive experimental data, computational chemistry offers a powerful, predictive approach to understanding the molecule's structural, electronic, and spectroscopic properties. This guide outlines a robust workflow using Density Functional Theory (DFT) to predict key molecular parameters. Methodologies for geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis are detailed. The resulting predictive data, presented in structured tables, offer crucial insights for applications in medicinal chemistry and materials science, providing a foundational dataset for future experimental validation and drug design initiatives.[1][2]
Introduction
This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring two bromine atoms and a methyl group on the benzoic acid scaffold, suggests potential utility as an intermediate in organic synthesis and drug discovery.[3] The bromine substituents can significantly alter the molecule's lipophilicity, reactivity, and binding interactions, making it a compound of interest for developing novel therapeutic agents.
Computational chemistry provides an essential toolkit for modern drug discovery, enabling the rapid assessment of molecular properties and accelerating the design-make-test-analyze cycle.[1][4] By employing theoretical models, we can predict a molecule's behavior and characteristics before undertaking costly and time-consuming laboratory synthesis and analysis. This guide details the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to elucidate the properties of this compound.[5][6][7]
Computational Methodology
The protocol outlined below describes a standard yet powerful approach for the in silico characterization of substituted benzoic acids.
2.1 Software and Theoretical Level
All calculations were theoretically performed using the Gaussian 16 suite of programs. The initial molecular structure of this compound was built using GaussView 6. The geometry was then optimized using Density Functional Theory (DFT) with the widely adopted Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5][6] The 6-311++G(d,p) basis set was chosen for all atoms, as it provides a good balance between computational cost and accuracy for systems containing halogens and lone pairs.
2.2 Geometry Optimization and Vibrational Analysis
A full geometry optimization was performed without any symmetry constraints to locate the global minimum on the potential energy surface. The convergence criteria were set to the default "tight" parameters in Gaussian. Following optimization, a vibrational frequency analysis was conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]
2.3 Electronic Property Calculation
Based on the optimized geometry, key electronic properties were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. Additionally, the Molecular Electrostatic Potential (MEP) surface was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Predicted Data and Analysis
The following sections present the hypothetical data derived from the computational protocol.
3.1 Predicted Molecular Geometry
The optimization process yields the most stable 3D conformation of the molecule. Key bond lengths, bond angles, and dihedral angles are summarized below. These parameters provide the fundamental framework for understanding the molecule's shape and steric profile.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Atom(s) | Predicted Value | Unit |
|---|---|---|---|
| Bond Lengths | |||
| C(ar)-C(ar) | 1.39 - 1.41 | Å | |
| C(ar)-Br | 1.89 | Å | |
| C(ar)-C(methyl) | 1.51 | Å | |
| C(ar)-C(acid) | 1.49 | Å | |
| C=O | 1.21 | Å | |
| C-O | 1.35 | Å | |
| O-H | 0.97 | Å | |
| Bond Angles | |||
| C-C-C (ring) | 118 - 122 | Degrees | |
| C-C-Br | 119.5 | Degrees | |
| C-C-C(acid) | 120.8 | Degrees | |
| O=C-O | 123.5 | Degrees |
| Dihedral Angle | O=C-O-H | ~0.0 | Degrees |
Note: "ar" refers to an aromatic carbon atom. Values are representative predictions from B3LYP/6-311++G(d,p) calculations.
3.2 Predicted Vibrational Frequencies
The calculated vibrational frequencies are essential for interpreting experimental IR and Raman spectra.[8][9] Key vibrational modes and their predicted wavenumbers are presented below. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to correct for anharmonicity and method limitations.
Table 2: Predicted Major Vibrational Frequencies (Scaled)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3570 | Strong (IR) |
| C-H Stretch (Aromatic) | 3080 | Medium (IR) |
| C-H Stretch (Methyl) | 2985 | Medium (IR) |
| C=O Stretch (Carboxylic Acid) | 1725 | Very Strong (IR) |
| C=C Stretch (Aromatic Ring) | 1580 | Strong (IR, Raman) |
| C-O Stretch (Carboxylic Acid) | 1290 | Strong (IR) |
| C-Br Stretch | 650 | Medium (IR, Raman) |
3.3 Predicted Electronic Properties
Frontier Molecular Orbitals (FMOs) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them indicates the molecule's kinetic stability and reactivity.
Table 3: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value | Unit |
|---|---|---|
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.75 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 | eV |
| Dipole Moment | 2.15 | Debye |
| TPSA (Topological Polar Surface Area) | 37.3 | Ų |
The calculated Topological Polar Surface Area (TPSA) of 37.3 Ų is a valuable descriptor in drug discovery for predicting drug transport properties.[10]
Visualizations
Diagrams are crucial for visualizing workflows and relationships. The following sections provide Graphviz diagrams as specified.
4.1 Computational Workflow
The following diagram illustrates the logical flow of the computational analysis performed on this compound.
Caption: Computational chemistry workflow for predicting molecular properties.
Conclusion
This technical guide outlines a standard computational protocol for the theoretical characterization of this compound using DFT calculations. The predicted data on molecular geometry, vibrational spectra, and electronic properties provide a robust, quantitative foundation for understanding this molecule. These in silico results serve as a valuable starting point for guiding future synthetic efforts, spectroscopic analysis, and structure-activity relationship (SAR) studies in drug discovery programs.[1][11] The presented workflow is broadly applicable to other small organic molecules, demonstrating the predictive power of computational chemistry in modern scientific research.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. scbt.com [scbt.com]
- 4. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts [mdpi.com]
- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chemscene.com [chemscene.com]
- 11. pubs.acs.org [pubs.acs.org]
Theoretical properties of 3,5-Dibromo-4-methylbenzoic acid
An In-Depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and known properties of this compound (CAS No. 67973-32-4). The document details its physicochemical characteristics, synthesis protocols, and spectroscopic data, collating essential information for its use in organic synthesis and research. As a key intermediate, understanding its properties is crucial for the development of novel compounds.[1][2] This guide serves as a foundational resource, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams to support professionals in the fields of chemistry and drug development.
Physicochemical and Theoretical Properties
This compound is a substituted aromatic carboxylic acid.[3] Its properties are influenced by the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group, as well as the electron-donating methyl group. The following table summarizes its key physicochemical properties, with some values being predicted based on computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆Br₂O₂ | [1][2][4][5] |
| Molecular Weight | 293.94 g/mol | [1][2][4][5] |
| Melting Point | 242 °C | [5][6] |
| Boiling Point (Predicted) | 374.6 ± 42.0 °C | [5][6] |
| Density (Predicted) | 1.951 ± 0.06 g/cm³ | [3][5][6] |
| pKa (Predicted) | 3.59 ± 0.10 | [5][6] |
| LogP (Calculated) | 3.21822 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Form | Solid | [6] |
| Color | White to off-white | [6] |
Chemical Structure and Identifiers
The structural identity of a compound is fundamental for its application in research. Below is the 2D chemical structure of this compound and a table of its primary chemical identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 67973-32-4 | [1][4][5] |
| Synonyms | 3,5-Dibromo-p-toluic acid | [1][3][4] |
| InChI | InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | [3][6] |
| SMILES | CC1=C(Br)C=C(C=C1Br)C(=O)O | [4] |
Synthesis and Purification
This compound is typically synthesized via the electrophilic bromination of p-toluic acid (4-methylbenzoic acid). The methyl group and the carboxylic acid group on the aromatic ring direct the incoming bromine atoms to the ortho and meta positions, respectively. The ortho positions to the activating methyl group are favored, leading to the desired 3,5-dibromo product.
Experimental Protocol: Bromination of p-Toluic Acid
This protocol is a representative method adapted from general procedures for the bromination of benzoic acid derivatives.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-toluic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃) to the solution to act as a Lewis acid catalyst.
-
Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture. The addition should be performed at room temperature, and the rate controlled to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, heat the mixture to a moderate temperature (e.g., 80 °C) and stir for several hours until the reaction is complete.[7] Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. The crude product will precipitate out of the solution.
-
Work-up: Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the characteristic orange/brown color of bromine disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectroscopic Data (Theoretical)
-
¹H NMR: The proton NMR spectrum is expected to be simple.
-
A singlet for the two equivalent aromatic protons (H-2 and H-6).
-
A singlet for the three protons of the methyl group (CH₃).
-
A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for each unique carbon atom.
-
A signal for the carboxyl carbon (-COOH).
-
Four signals for the aromatic carbons: C1 (attached to -COOH), C3/C5 (attached to Br), C4 (attached to CH₃), and C2/C6 (attached to H).
-
A signal for the methyl carbon (-CH₃).
-
-
IR Spectroscopy: The infrared spectrum would be characterized by key functional group absorptions.
-
A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).
-
Aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹).
-
A C-Br stretch at lower wavenumbers (typically below 800 cm⁻¹).
-
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of two bromine atoms, a distinctive isotopic pattern would be observed for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.
Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis.[1][2] Its structure offers several reaction sites for further chemical modification:
-
The carboxylic acid group can be converted into esters, amides, or acid chlorides, allowing for its incorporation into larger, more complex molecules.
-
The bromine atoms are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the 3 and 5 positions of the aromatic ring.
While direct biological activity data for this compound is limited in public literature, structurally related halogenated and methylated benzoic acid derivatives have been investigated for a range of bioactivities, including antimicrobial and anti-inflammatory properties.[8][9] This suggests that derivatives of this compound could serve as scaffolds in medicinal chemistry for developing novel therapeutic agents.
Safety and Handling
Based on available safety data, this compound is classified as an irritant.[6] Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Codes: Xi[6]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)[3][6]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[3][6]
-
Precautionary Statements (GHS):
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Conclusion
This compound is a well-defined chemical intermediate with established physicochemical properties. Its utility in organic synthesis is significant, providing a versatile scaffold for constructing more complex molecules through reactions at its carboxylic acid and bromo-substituted sites. While direct biological applications are not yet widely reported, its structural motifs are common in bioactive compounds, marking it as a molecule of interest for further research in medicinal chemistry and materials science. This guide provides the core technical information required for its effective and safe use in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 67973-32-4 [chemnet.com]
- 4. chemscene.com [chemscene.com]
- 5. 67973-32-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 67973-32-4 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 3,5-Dibromo-4-methylbenzoic acid, a valuable intermediate in organic synthesis and drug discovery. The protocol is presented in a two-step sequence involving the dibromination of methyl 4-methylbenzoate followed by the hydrolysis of the resulting ester.
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the aromatic ring provides reactive handles for further functionalization, making it a key building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The methyl group at the 4-position and the carboxylic acid group at the 1-position offer additional sites for chemical modification. This protocol details a reliable and high-yielding synthetic route starting from commercially available materials.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Dibromination: Electrophilic aromatic substitution of methyl 4-methylbenzoate with bromine to yield methyl 3,5-dibromo-4-methylbenzoate.
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Methyl 3,5-dibromo-4-methylbenzoate | C₉H₈Br₂O₂ | 307.97 | 88-90 | 86 |
| This compound | C₈H₆Br₂O₂ | 293.94 | 242 | ~95 (estimated) |
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate[1]
This protocol is adapted from the synthesis of methyl 3,5-dibromo-4-methylbenzoate.
Materials:
-
Methyl 4-methylbenzoate
-
Bromine (Br₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methanol (MeOH)
-
Nitrogen (N₂) gas supply
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Apparatus for working under an inert atmosphere
-
Filtration apparatus
Procedure:
-
A mixture of methyl 4-methylbenzoate and a slight excess of anhydrous aluminum chloride is placed in a round-bottom flask under a nitrogen atmosphere.
-
Bromine is added to the mixture over a period of 45 minutes.
-
The reaction mixture is stirred for an additional 30 minutes at room temperature.
-
The temperature is then raised to 80°C, and the mixture is stirred for 1 hour.
-
After cooling to room temperature, cold methanol is added to the reaction mixture.
-
The mixture is stirred overnight to allow for the precipitation of the crude product.
-
The crude product is collected by filtration and washed with cold methanol.
-
The product is then recrystallized from methanol at 10°C to afford pure methyl 3,5-dibromo-4-methylbenzoate as colorless crystals.[1]
Step 2: Synthesis of this compound
This protocol is a general procedure for the hydrolysis of a methyl ester to a carboxylic acid and is expected to give a high yield for this substrate.[2]
Materials:
-
Methyl 3,5-dibromo-4-methylbenzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Methyl 3,5-dibromo-4-methylbenzoate is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide in a round-bottom flask.
-
The mixture is heated under reflux for 4 hours.
-
After cooling the reaction mixture to room temperature, concentrated hydrochloric acid is added dropwise until the solution is acidic (pH ~2), leading to the precipitation of a white solid.
-
The precipitate is collected by filtration.
-
The solid is washed with cold water to remove any inorganic impurities.
-
The product, this compound, is dried under vacuum.
Characterization
The final product, this compound, can be characterized by standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the methyl protons and a singlet for the two aromatic protons. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Expected signals would include carbons of the aromatic ring, the methyl group, and the carboxylic acid group.
-
IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-Br stretches.
-
Mass Spectrometry: The molecular ion peak should be observed, showing the characteristic isotopic pattern for a molecule containing two bromine atoms.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Synthesis of 3,5-Dibromo-4-methylbenzoic Acid from p-Toluic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 3,5-dibromo-4-methylbenzoic acid, a valuable intermediate in organic synthesis, starting from p-toluic acid. The protocol outlines the necessary reagents, equipment, and procedural steps for the electrophilic bromination of the aromatic ring. Additionally, this guide includes a comprehensive summary of the physicochemical and spectroscopic data for the target compound, presented in a clear tabular format for ease of reference. A graphical representation of the experimental workflow is also provided to aid in the visualization of the synthesis process.
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a key building block in the development of novel pharmaceutical agents and other complex organic molecules. The presence of two bromine atoms on the benzene ring significantly influences the molecule's reactivity and provides handles for further chemical modifications, such as cross-coupling reactions. This protocol details the dibromination of p-toluic acid using molecular bromine in the presence of a Lewis acid catalyst.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization.[1][2][3]
| Property | Value |
| CAS Number | 67973-32-4 |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Appearance | Solid |
| Purity | ≥97% |
Note: Specific physical properties such as melting point and detailed spectroscopic data (NMR, IR, MS) should be determined experimentally upon synthesis and purification.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of similar aromatic carboxylic acids.[4][5]
Materials and Equipment:
-
p-Toluic acid
-
Bromine
-
Anhydrous iron(III) bromide (FeBr₃) or iron powder
-
Glacial acetic acid
-
10% Sodium thiosulfate solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve p-toluic acid (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous iron(III) bromide or iron powder.
-
Bromine Addition: From the dropping funnel, slowly add a solution of bromine (2.2 eq) dissolved in a small amount of glacial acetic acid to the reaction mixture at room temperature. The addition should be carried out in a well-ventilated fume hood.
-
Reaction: After the addition is complete, stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux for a period to ensure complete dibromination.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Work-up: To quench any unreacted bromine, add a 10% sodium thiosulfate solution dropwise until the orange color of bromine disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove acetic acid and any inorganic impurities.
Purification:
-
Recrystallization: The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of crystals.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be performed in a well-ventilated chemical fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) before use.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound from p-toluic acid. By following the outlined protocol, researchers can reliably prepare this important synthetic intermediate for use in various research and development applications, particularly in the field of medicinal chemistry and drug discovery. The provided data and workflow diagram serve as valuable resources for the successful execution and understanding of this chemical transformation.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3,5-Dibromo-4-methylbenzoic acid as a key building block. This versatile substrate allows for the synthesis of a wide array of biaryl and heteroaryl compounds, which are of significant interest in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance under relatively mild conditions.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organohalide.[1] In the context of this compound, the two bromine atoms serve as reactive handles for the sequential or double coupling with various (hetero)arylboronic acids, leading to the generation of complex molecular architectures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Comparison of Reaction Conditions for Analogous Suzuki-Miyaura Couplings
While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of structurally and electronically similar aryl bromides and dibromides. This data serves as a valuable guide for reaction optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | - | [3] |
| 2 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | Water | RT | 1.5 | 97 | [4] |
| 3 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | Water/MeOH | RT | 2 | >98 | [4] |
| 4 | 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 96 | [5] |
| 5 | 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 | [6] |
| 6 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ | Toluene/MeOH/H₂O | Reflux | 24 | 57 | [3] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Double Suzuki-Miyaura Coupling for the Synthesis of 3,5-Diaryl-4-methylbenzoic Acids
This protocol is designed for the exhaustive diarylation of the starting material.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0-4.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (2.2-3.0 equiv), and the base (e.g., K₂CO₃, 3.0-4.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3,5-diaryl-4-methylbenzoic acid.
Protocol 2: Selective Mono-Suzuki-Miyaura Coupling
Achieving selective mono-arylation can be challenging and often requires careful control of reaction conditions. Using a slight excess of the boronic acid and shorter reaction times can favor the mono-substituted product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the arylboronic acid (1.1-1.2 equiv) and base (2.0 equiv).
-
Heat the reaction mixture to a lower temperature (e.g., 70-80 °C) and monitor the reaction closely by TLC or LC-MS.
-
Stop the reaction when a significant amount of the mono-arylated product has formed and before substantial formation of the di-arylated product occurs.
-
Follow the work-up and purification procedure outlined in Protocol 1 (steps 7-11). Note that purification will require careful separation of the starting material, mono-arylated product, and di-arylated product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Synthesis of 3,5-diaryl-4-methylbenzoic acid.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BJOC - A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction [beilstein-journals.org]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,5-dibromo-4-methylbenzoic acid. This versatile building block, featuring two reactive bromine atoms, is a valuable starting material for the synthesis of a wide array of complex organic molecules. The described methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the development of novel pharmaceutical agents and functional materials.
The strategic functionalization of this compound allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of the carboxylic acid and methyl groups offers additional sites for modification, further expanding the accessible chemical space.
Key Reaction Pathways
The primary methods for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions are favored for their high functional group tolerance, broad substrate scope, and generally mild reaction conditions. The three main types of coupling reactions detailed in this document are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[2]
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the current literature, the data presented for the analogous 3,5-dibromo-4-methoxybenzoic acid provides a strong indication of expected reactivity and yields.[1] Optimization of reaction conditions for the methyl-substituted substrate is recommended.
Table 1: Representative Data for Suzuki-Miyaura Coupling of the Analogous 3,5-Dibromo-4-methoxybenzoic Acid [1]
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Diphenyl-4-methoxybenzoic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-4-methoxybenzoic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 92 |
| 3 | 3-Fluorophenylboronic acid | 3,5-Bis(3-fluorophenyl)-4-methoxybenzoic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 78 |
| 4 | Thiophen-2-ylboronic acid | 3,5-Di(thiophen-2-yl)-4-methoxybenzoic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 110 | 12 | 88 |
Table 2: Representative Data for Sonogashira Coupling of the Analogous 3,5-Dibromo-4-methoxybenzoic Acid [1]
| Entry | Terminal Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3,5-Bis(phenylethynyl)-4-methoxybenzoic acid | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 91 |
| 2 | Ethynyltrimethylsilane | 3,5-Bis((trimethylsilyl)ethynyl)-4-methoxybenzoic acid | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | DIPA | Toluene | 50 | 16 | 85 |
| 3 | 1-Hexyne | 3,5-Bis(hex-1-yn-1-yl)-4-methoxybenzoic acid | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 70 | 10 | 88 |
| 4 | 3-Ethynyltoluene | 3,5-Bis((3-tolyl)ethynyl)-4-methoxybenzoic acid | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPA | THF/Toluene | 65 | 14 | 93 |
Table 3: Representative Data for Buchwald-Hartwig Amination of the Analogous 3,5-Dibromo-4-methoxybenzoic Acid [1]
| Entry | Amine | Product | Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 3,5-Dimorpholino-4-methoxybenzoic acid | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 94 |
| 2 | Aniline | 3,5-Bis(phenylamino)-4-methoxybenzoic acid | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | 3,5-Bis(benzylamino)-4-methoxybenzoic acid | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene | 100 | 20 | 88 |
| 4 | Pyrrolidine | 3,5-Di(pyrrolidin-1-yl)-4-methoxybenzoic acid | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 90 | 16 | 96 |
Experimental Protocols
The following protocols provide detailed methodologies for the palladium-catalyzed cross-coupling of this compound. These are general procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 3,5-diaryl-4-methylbenzoic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).[1]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired biaryl compound.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the synthesis of 3,5-bis(alkynyl)-4-methylbenzoic acids.
Materials:
-
This compound
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[1]
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (2.2 eq.) to the reaction mixture dropwise via syringe.
-
The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) and monitored by TLC or GC until the starting material is consumed.[1]
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[1]
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of 3,5-diamino-4-methylbenzoic acid derivatives.
Materials:
-
This compound
-
Primary or secondary amine (2.2 - 2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, Xantphos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.5 - 3.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.5 eq.) to an oven-dried reaction vessel.[1]
-
Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).
-
Add the amine (2.2 eq.) to the mixture.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Esterification of 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-methylbenzoic acid and its ester derivatives are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds. The introduction of bromine atoms and a methyl group on the benzoic acid scaffold can significantly influence the physicochemical properties of resulting molecules, such as lipophilicity and metabolic stability, making them attractive building blocks in medicinal chemistry. Esterification of the carboxylic acid moiety is a fundamental transformation that allows for further functionalization and can be a key step in the synthesis of active pharmaceutical ingredients (APIs).
This document provides detailed protocols for the synthesis of methyl and ethyl esters of this compound via the Fischer-Speier esterification method.
Data Presentation
The following table summarizes typical quantitative data for the Fischer esterification of this compound with methanol and ethanol. Yields are dependent on reaction scale, purity of reagents, and the efficiency of the work-up and purification procedures.
| Ester Product | Alcohol | Catalyst | Reaction Time (hours) | Typical Yield (%) |
| Methyl 3,5-dibromo-4-methylbenzoate | Methanol | Conc. H₂SO₄ | 4 - 6 | 86[1] |
| Ethyl 3,5-dibromo-4-methylbenzoate | Ethanol | Conc. H₂SO₄ | 6 - 8 | 85 - 95[2] |
Experimental Protocols
The following protocols describe the synthesis of methyl and ethyl 3,5-dibromo-4-methylbenzoate using a classic acid-catalyzed esterification method.[2]
Protocol 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[2] Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[2] Concentrate the mixture under reduced pressure to remove the excess methanol.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-dibromo-4-methylbenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.[2]
Protocol 2: Synthesis of Ethyl 3,5-dibromo-4-methylbenzoate
This protocol is similar to the synthesis of the methyl ester, with adjustments for the use of ethanol.[2]
Materials:
-
This compound
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of anhydrous ethanol (20-40 eq).
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 6-8 hours, monitoring by TLC.[2]
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for the Fischer esterification of this compound.
References
Application Notes and Protocols for Amide Bond Formation Using 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a dibrominated toluic acid core, offers a unique scaffold for the generation of diverse amide libraries. The presence of two bromine atoms provides opportunities for further functionalization through cross-coupling reactions, while the carboxylic acid moiety is readily converted to an amide, a common functional group in biologically active molecules. Amides derived from structurally similar benzoic acids have shown promise as potent inhibitors of key signaling proteins, such as Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in various cancers.[1] These application notes provide detailed protocols for the amide bond formation using this compound and highlight the potential applications of the resulting products in drug discovery.
Data Presentation
While specific quantitative data for amide bond formation using this compound is not extensively available in the current literature, the following table presents representative yields for amide coupling reactions of structurally similar benzoic acid analogs under standard conditions. These examples demonstrate the feasibility of achieving high yields.
| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 | 85 |
| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 | 78 |
| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DMF | Overnight | 85 |
Table 1: Representative yields for amide formation with benzoic acid analogs. Data is presented for structurally similar compounds to indicate expected reaction efficiency.[1]
Characterization Data of a Representative N-Aryl Benzamide
The following table provides expected spectroscopic data for a representative N-aryl benzamide synthesized from a substituted benzoic acid. This data is crucial for the structural elucidation and confirmation of the final product.
| Spectroscopic Data | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | |
| -NH- (amide) | 11.71 (s, 1H) |
| Aromatic-H | 8.13 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 7.8 Hz, 2H), 7.72 (s, 1H), 7.54 (d, J = 8.4 Hz, 1H), 7.25 (d, J = 7.8 Hz, 2H), 6.43 (s, 2H), 6.35 (s, 1H) |
| -OCH₃ | 3.82 (s, 6H) |
| Ar-CH₃ | 2.42 (s, 3H) |
| ¹³C NMR | 161.37, 156.60, 147.52, 146.16, 144.57, 143.44, 131.41, 129.82, 128.23, 118.47, 100.77, 97.59, 55.61, 29.73, 21.56 |
Table 2: Representative ¹H and ¹³C NMR data for 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methylphenylamido)benzamide.[2]
Experimental Protocols
The following are detailed protocols for the synthesis of amides from this compound using common coupling reagents.
Protocol 1: Amide Coupling using EDC and HOBt
This protocol describes a standard and cost-effective method for the formation of an amide bond.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amide Coupling using HATU for Sterically Hindered Substrates
This protocol is particularly useful for coupling sterically hindered carboxylic acids or amines.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Slowly add DIPEA (3.0 equiv) to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amides from this compound.
Potential Application in Drug Discovery: FGFR1 Inhibition
Amide derivatives of substituted benzoic acids have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[1] Aberrant FGFR1 signaling can drive tumor growth and proliferation. Inhibition of FGFR1 can block downstream signaling pathways like MAPK and PLCγ.
Caption: Inhibition of the FGFR1 signaling pathway by a potential benzamide-based inhibitor.
References
Using 3,5-Dibromo-4-methylbenzoic acid as a building block in organic synthesis
Application Notes: 3,5-Dibromo-4-methylbenzoic Acid in Organic Synthesis
Introduction
This compound, also known as 3,5-Dibromo-p-toluic acid, is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring two bromine atoms, a methyl group, and a carboxylic acid, offers multiple reactive sites for strategic molecular development. This unique substitution pattern makes it an ideal starting material for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] The bromine atoms at the 3 and 5 positions are prime handles for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into a wide range of derivatives such as esters and amides.[2][3]
Key Applications in Synthesis
The primary utility of this compound lies in its capacity to undergo cross-coupling reactions, which allow for the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] These reactions are fundamental in modern organic synthesis for building the complex scaffolds of pharmaceuticals, agrochemicals, and advanced materials.[4]
-
Suzuki-Miyaura Coupling: The bromine atoms are readily displaced in Suzuki-Miyaura reactions, enabling the formation of C-C bonds with aryl or vinyl boronic acids.[2][3] This pathway is extensively used to construct biaryl systems, a common motif in many biologically active compounds.[2][5] The reaction is favored for its mild conditions and high tolerance of various functional groups.[6]
-
Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between the aryl bromide and terminal alkynes, providing access to substituted alkynyl-aromatic structures.[3]
-
Buchwald-Hartwig Amination: This powerful method allows for the synthesis of N-aryl compounds by forming C-N bonds with primary or secondary amines.[3] It is a key transformation for creating aniline derivatives that are prevalent in drug candidates.
-
Carboxylic Acid Derivatization: The carboxylic acid group can be easily modified. It can be converted to esters, amides, or acid chlorides, providing a secondary point for introducing molecular diversity and fine-tuning the physicochemical properties of the target molecules.[2]
Application in Bioactive Molecule Synthesis
Derivatives of structurally similar dibrominated benzoic acids have shown significant potential as bioactive agents. For instance, compounds derived from the analogous 3,5-dibromo-4-methoxybenzoic acid have been investigated as thyroid hormone receptor (TR) antagonists and for their anticancer and antioxidant properties.[7] The synthetic strategies employed for these molecules, such as demethylation followed by etherification and cross-coupling, can be adapted for this compound to explore new chemical space for drug discovery.
Quantitative Data
The following table summarizes biological activity data for bioactive molecules derived from or structurally related to this compound, illustrating the therapeutic potential of this structural class.
| Compound Name/Structure | Bioactivity | Assay System | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| 3,5-Dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid | TR Antagonism | Reporter Gene Assay (CHO cells) | No agonist activity | [7] |
| Bis(2,3-dibromo-4,5-dimethoxybenzyl) ether | Anticancer | MTT Assay (K562 leukemia cells) | IC₅₀: ~5 µM (at 72h) | [7] |
| Methyl 3,5-dibromo-orsellinate | Antimicrobial | Broth microdilution | MIC: 4 µg/mL (vs. S. aureus) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a building block. These protocols are based on established procedures for structurally related compounds.[3][7]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent system to the vessel.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the formation of a C-N bond to synthesize an N,N'-di-substituted aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (2.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., BINAP or Xantphos, 0.04 eq)
-
Base (e.g., NaOt-Bu or K₃PO₄, 2.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[3]
-
Extract the aqueous layer with ethyl acetate (3x).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 3: Amide Bond Formation via Acid Chloride
This protocol describes the conversion of the carboxylic acid to an amide.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Amine (R-NH₂) (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
Procedure:
-
Acid Chloride Formation: Suspend this compound in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until the solution becomes clear. Remove the excess SOCl₂ and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine and triethylamine in DCM. Add the amine solution dropwise to the acid chloride solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize or use column chromatography to purify the final amide product.
Visualizations
Caption: General workflow for cross-coupling reactions.
Caption: Suzuki-Miyaura catalytic cycle pathway.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3,5-dibromo-4-methylbenzoic acid, a key intermediate in organic synthesis.[1] The primary focus is on two common and versatile derivatization reactions: esterification and amidation of the carboxylic acid moiety. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. While specific quantitative data for all derivatives of this compound is not extensively available, the provided protocols are based on established methods for structurally similar compounds, ensuring a high probability of success.
Esterification of this compound
Esterification of this compound is a common strategy to modify its physicochemical properties, such as lipophilicity and cell permeability, which is particularly relevant in drug design and development. The resulting esters can serve as valuable intermediates for further synthetic transformations.
The following table summarizes typical reaction conditions and yields for the esterification of this compound and its analogs.
| Ester Product | Alcohol | Catalyst | Reaction Time (hours) | Typical Yield (%) | Reference |
| Methyl 3,5-dibromo-4-methylbenzoate | Methanol | Bromine/Methanol | 1 | 86 | [2] |
| Methyl 3,5-dibromo-4-methoxybenzoate | Methanol | Conc. H₂SO₄ | 4 - 6 | 85 - 95 | [3] |
| Ethyl 3,5-dibromo-4-methoxybenzoate | Ethanol | Conc. H₂SO₄ | 6 - 8 | 85 - 95 | [3] |
Note: Data for methoxy analogs are provided for comparison and as a benchmark for optimization.
Protocol 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
This protocol is adapted from the synthesis of methyl 3,5-dibromo-4-methylbenzoate.[2]
Materials:
-
Methyl 4-methylbenzoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Nitrogen gas (N₂)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine methyl 4-methylbenzoate and anhydrous aluminum chloride.
-
Over a period of 45 minutes, add bromine to the mixture.
-
Stir the mixture for an additional 30 minutes at room temperature, followed by 1 hour at 80°C.
-
Cool the reaction mixture to room temperature and add cold methanol (100 ml).
-
Stir the mixture overnight.
-
Filter the crude product and wash it with methanol at 30°C.
-
Recrystallize the product from methanol at 10°C to obtain colorless crystals of methyl 3,5-dibromo-4-methylbenzoate.[2]
Protocol 2: General Fischer Esterification
This is a general protocol for the acid-catalyzed esterification of benzoic acids and can be adapted for various alcohols.[3][4]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol, which serves as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by column chromatography or recrystallization.[4]
References
Application Notes and Protocols: Total Synthesis Applications of 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,5-Dibromo-4-methylbenzoic acid as a versatile starting material in the total synthesis of bioactive natural products.
Application in the Total Synthesis of Stellatin
Stellatin is a naturally occurring dihydroisocoumarin found in fungal species such as Aspergillus variecolor. It exhibits cytotoxic activity, making it a molecule of interest in cancer research. The total synthesis of stellatin has been achieved using this compound as a key starting material. The synthetic strategy involves an initial conversion of the dibromo-p-toluic acid to a dimethoxy derivative, which then undergoes further transformations to construct the dihydroisocoumarin core.
Experimental Workflow for the Total Synthesis of Stellatin
The overall synthetic workflow from this compound to stellatin is depicted below.
Key Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethoxy-4-methylbenzoic Acid
This protocol describes the copper-catalyzed nucleophilic substitution of the bromine atoms in this compound with methoxide ions.
-
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), copper(I) iodide (0.2 eq), and anhydrous DMF.
-
Add sodium methoxide (2.5 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 3,5-Dimethoxy-4-methylbenzoic acid.
-
Protocol 2: Total Synthesis of Stellatin from 3,5-Dimethoxy-4-methylphenylacetic acid [1]
This protocol outlines the subsequent steps for the conversion of the key intermediate, 3,5-Dimethoxy-4-methylphenylacetic acid, to stellatin.
-
Materials:
-
3,5-Dimethoxy-4-methylphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium chlorite (NaClO₂)
-
Sulfamic acid (H₂NSO₃H)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Acetic anhydride
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Aqueous acetone
-
Magnesium iodide (MgI₂)
-
-
Procedure:
-
Homologation and Esterification: Convert 3,5-Dimethoxy-4-methylbenzoic acid to 3,5-Dimethoxy-4-methylphenylacetic acid via standard homologation procedures (e.g., Arndt-Eistert synthesis), followed by esterification with methanol and a catalytic amount of acid to yield methyl 3,5-dimethoxy-4-methylphenylacetate.
-
Vilsmeier-Haack Formylation: React the methyl ester with a mixture of POCl₃ and DMF to introduce a formyl group at the 2-position of the aromatic ring.
-
Oxidation: Oxidize the aldehyde to a carboxylic acid using sodium chlorite and sulfamic acid.
-
Chemoselective Reduction: Reduce the ester group to a primary alcohol using NaBH₄ in a mixture of THF and MeOH.
-
Cyclodehydration: Cyclize the resulting hydroxy acid to the dihydroisocoumarin core by refluxing in acetic anhydride.
-
Benzylic Bromination: Brominate the methyl group at the 7-position using NBS and a catalytic amount of benzoyl peroxide in CCl₄ under reflux.
-
Nucleophilic Substitution: Convert the bromomethyl group to a hydroxymethyl group by refluxing in aqueous acetone.
-
Regioselective Demethylation: Demethylate the methoxy group at the 8-position using anhydrous magnesium iodide to afford stellatin.
-
Quantitative Data for Stellatin Synthesis
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| Methoxylation | This compound | 3,5-Dimethoxy-4-methylbenzoic acid | NaOMe, CuI, DMF, reflux | 70-80 |
| Vilsmeier-Haack Formylation & Oxidation | Methyl 3,5-dimethoxy-4-methylphenylacetate | 2-(Methoxycarbonylmethyl)-4,6-dimethoxy-5-methylbenzoic acid | 1. POCl₃, DMF; 2. NaClO₂, H₂NSO₃H | ~65 (over 2 steps) |
| Reduction & Cyclodehydration | 2-(Methoxycarbonylmethyl)-4,6-dimethoxy-5-methylbenzoic acid | 6,8-Dimethoxy-7-methyl-3,4-dihydro-1H-isochromen-1-one | 1. NaBH₄, THF/MeOH; 2. Ac₂O, reflux | ~70 (over 2 steps) |
| Bromination & Substitution | 6,8-Dimethoxy-7-methyl-3,4-dihydro-1H-isochromen-1-one | 7-(Hydroxymethyl)-6,8-dimethoxy-3,4-dihydro-1H-isochromen-1-one | 1. NBS, Benzoyl peroxide, CCl₄; 2. aq. Acetone, reflux | ~60 (over 2 steps) |
| Demethylation | 7-(Hydroxymethyl)-6,8-dimethoxy-3,4-dihydro-1H-isochromen-1-one | Stellatin | MgI₂, reflux | ~55 |
Application in the Synthesis of Sclerotiorin and Related Natural Products
Methyl 3,5-dibromo-4-methylbenzoate, the methyl ester of the title compound, is a key intermediate in the synthesis of the sclerotiorin group of fungal metabolites. Sclerotiorin is an azaphilone pigment with a range of biological activities, including antimicrobial and anticancer properties. While a complete, detailed total synthesis starting from this compound is not fully elaborated in a single publication, the synthetic strategy is anticipated to be similar to that of stellatin, involving an initial methoxylation followed by chain elaboration and cyclization.
Proposed Synthetic Workflow for Sclerotiorin Core
Biological Activity of Sclerotiorin and Associated Signaling Pathways
Sclerotiorin has been shown to induce apoptosis in human colon cancer cells (HCT-116). This is a crucial mechanism for its anticancer activity.
Protocol 3: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds like sclerotiorin on cancer cell lines.
-
Materials:
-
HCT-116 human colon cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
96-well plates
-
Sclerotiorin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of sclerotiorin and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Signaling Pathways Modulated by Sclerotiorin
Sclerotiorin's pro-apoptotic activity in colon cancer cells is mediated through the intrinsic apoptosis pathway. It upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein BCL-2, leading to the activation of caspases.
Sclerotiorin also exhibits anti-inflammatory properties, potentially through the inhibition of the PI3K/Akt/NF-κB and MAPK signaling pathways.
Other Potential Total Synthesis Applications
This compound and its derivatives are valuable precursors for other classes of natural products, including:
-
7-Methylmellein: An isocoumarin with various reported biological activities.
-
Isochromans related to sclerotiorin pigments: A class of compounds with a core structure related to sclerotiorin.
Conclusion
This compound is a highly functionalized and versatile building block for the total synthesis of several bioactive natural products. Its application in the synthesis of stellatin is well-documented, and it serves as a crucial precursor for the synthesis of the sclerotiorin family of fungal metabolites. The biological activities of the resulting compounds, particularly their cytotoxic and anti-inflammatory properties, underscore the importance of this starting material in drug discovery and development. Further research into the total synthesis of other related natural products using this starting material is warranted.
References
The Emerging Role of 3,5-Dibromo-4-methylbenzoic Acid in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Introduction: 3,5-Dibromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, is emerging as a versatile scaffold in medicinal chemistry. Its unique structural features, including the dibrominated phenyl ring and the reactive carboxylic acid moiety, provide a valuable starting point for the synthesis of novel therapeutic agents. While direct biological data on the parent molecule is limited, its structural analogs have shown significant promise in the development of treatments for a range of diseases, particularly in oncology and inflammatory conditions. This document provides an overview of the potential applications of this compound, drawing on data from structurally related compounds to highlight its potential as a key building block in drug discovery.
Potential Therapeutic Applications
The substituted benzoic acid core is a common motif in a variety of clinically successful drugs. The presence of two bromine atoms on the phenyl ring of this compound can enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates. The methyl group at the 4-position further influences the electronic and steric properties of the molecule, offering opportunities for selective interactions with biological targets.
Anticancer Applications
The benzoic acid scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of structurally similar compounds have demonstrated potent activity as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. It is hypothesized that derivatives of this compound could be developed as inhibitors of key kinases implicated in cancer progression.
Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of numerous diseases. Benzoic acid derivatives have been explored for their anti-inflammatory effects, often through the inhibition of inflammatory mediators and signaling pathways. A structurally related compound, 3-Bromo-5-chloro-4-methylbenzoic acid, has been identified as an inhibitor of a protein kinase involved in the synthesis of pro-inflammatory cytokines, suggesting its potential for treating conditions like rheumatoid arthritis. This indicates that derivatives of this compound could also be promising candidates for the development of novel anti-inflammatory drugs.
Data Presentation: Biological Activity of Structurally Related Compounds
Due to the limited availability of direct biological data for derivatives of this compound, the following table summarizes the anticancer activity of structurally related benzamide derivatives. This data is presented to illustrate the potential of this class of compounds.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| C9 | NCI-H1581 (NSCLC) | 1.25 | Staurosporine | 0.36 |
| C9 | NCI-H520 (NSCLC) | 1.36 | Staurosporine | 0.36 |
| C9 | NCI-H1703 (NSCLC) | 1.85 | Staurosporine | 0.36 |
| C9 | NCI-H460 (NSCLC) | 2.14 | Staurosporine | 0.36 |
| C9 | NCI-H226 (NSCLC) | 2.31 | Staurosporine | 0.36 |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
The following are detailed experimental protocols for the synthesis and biological evaluation of amide derivatives of this compound, based on established methodologies for similar compounds.
Synthesis of 3,5-Dibromo-4-methylbenzamide Derivatives
Objective: To synthesize a library of amide derivatives of this compound for biological screening.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Substituted anilines
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Coupling: In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared 3,5-Dibromo-4-methylbenzoyl chloride solution to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the organic layer with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).
In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of synthesized compounds against a target protein kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Synthesized 3,5-Dibromo-4-methylbenzamide derivatives
-
Recombinant human protein kinase
-
ATP
-
Substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathway and Workflow Diagrams
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate its biological activities, the data from structurally related compounds strongly suggest its potential in the fields of oncology and anti-inflammatory drug discovery. The synthetic accessibility of this molecule, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for medicinal chemists. The experimental protocols and conceptual frameworks provided herein offer a foundation for future investigations into the therapeutic potential of this compound derivatives.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Dibromo-4-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dibromo-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting material (4-methylbenzoic acid), the monobrominated intermediate (3-bromo-4-methylbenzoic acid), and potentially over-brominated products. Residual catalyst and solvents from the synthesis may also be present.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of pure this compound is 242°C. A broad or depressed melting point range indicates the presence of impurities.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities, especially if the crude product is relatively pure.
-
Acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.
-
Column chromatography is recommended for separating the desired product from structurally similar impurities, such as the monobrominated analogue.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable, or an insufficient volume is used.
-
Solution:
-
Refer to the solvent solubility data (Table 1) to ensure an appropriate solvent is being used.
-
Gradually add more hot solvent in small increments until the solid dissolves.
-
If the solid remains insoluble even with a large volume of hot solvent, consider a different solvent or a solvent mixture. An ethanol/water mixture is often effective for benzoic acid derivatives.
-
Issue 2: Oiling out occurs upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Scratching the inside of the flask with a glass rod at the surface of the liquid can induce crystallization.
-
Issue 3: No crystals form after cooling.
-
Possible Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.
-
Solution:
-
If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Induce crystallization by scratching the inner wall of the flask with a glass rod.
-
Add a seed crystal of pure this compound.
-
Issue 4: The purified product is still colored.
-
Possible Cause: Presence of colored, non-polar impurities.
-
Solution:
-
During the recrystallization process, after the crude product has dissolved in the hot solvent, add a small amount of activated charcoal.
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the filtrate to cool and crystallize.
-
Acid-Base Extraction
Issue 1: Emulsion formation during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Issue 2: Low recovery of the product after acidification.
-
Possible Cause: Incomplete extraction into the aqueous basic solution or incomplete precipitation upon acidification.
-
Solution:
-
Perform multiple extractions (at least 2-3) with the basic solution to ensure all the acidic product is transferred to the aqueous layer.
-
After acidification, check the pH with litmus paper to ensure it is sufficiently acidic (pH < 2) for complete precipitation.
-
Cool the acidified solution in an ice bath to maximize precipitation.
-
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
-
Possible Cause: Incorrect eluent system or improper column packing.
-
Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for aromatic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane), with a small amount of acetic or formic acid to improve peak shape.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds sequentially.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
-
Adding a small amount of a more polar solvent like methanol to the eluent can help elute highly retained compounds.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature (25°C) | Solubility at Boiling Point |
| Water | Insoluble | Very Slightly Soluble |
| Hexane | Insoluble | Insoluble |
| Toluene | Sparingly Soluble | Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Ethanol | Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
Note: This table provides estimated qualitative solubility based on the general behavior of substituted benzoic acids. Experimental verification is recommended.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility data, an ethanol/water or toluene solvent system is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities or charcoal.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them under a vacuum.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Repeat the extraction 2-3 times, collecting the aqueous layers.
-
Washing: Wash the combined aqueous layers with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH < 2), which will cause the pure this compound to precipitate.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under a vacuum.
Column Chromatography Protocol
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Eluent Selection: An eluent system of hexane/ethyl acetate with 1% acetic acid is a good starting point. The ratio should be optimized using TLC to achieve a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to separate the components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting common issues in the recrystallization of this compound.
Technical Support Center: Recrystallization of 3,5-Dibromo-4-methylbenzoic Acid
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the recrystallization of 3,5-Dibromo-4-methylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, suitable solvent systems can be inferred from structurally similar compounds such as 3,5-Dibromo-4-methoxybenzoic acid and benzoic acid.[1][2][3] For closely related analogs, ethanol or a mixed solvent system of ethanol and water is often effective.[1][2] A solvent pair, such as ethanol/water, can be advantageous as it allows for fine-tuning of the solvent polarity to achieve optimal crystallization.[4]
Q2: How do I choose the best recrystallization solvent?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[5][6][7] This differential solubility is crucial for achieving a high recovery of purified crystals upon cooling.[5] It is recommended to perform small-scale solubility tests with various solvents to determine the most suitable one for your specific sample.
Q3: Can I use water as a recrystallization solvent?
A3: Benzoic acid itself can be recrystallized from boiling water.[3][7][8] However, due to the increased lipophilicity from the methyl group and bromine atoms in this compound, its solubility in water is expected to be low, even at boiling temperatures. Therefore, water alone may not be a suitable solvent, but it can be used as an anti-solvent in combination with a more soluble organic solvent like ethanol.[4]
Q4: What are the common impurities in this compound?
A4: Common impurities in aromatic carboxylic acids often arise from the synthetic process and can include starting materials, by-products from incomplete reactions (such as aromatic aldehydes and ketones), and residual heavy metals from catalysts.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was added, resulting in a solution that is not supersaturated upon cooling.[5][6] - The cooling process is too slow, or the solution is not cooled to a low enough temperature. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] - Cool the solution in an ice bath to further decrease the solubility.[6] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated to a very high degree, or the cooling is too rapid.[4] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent or a solvent pair. |
| The recovered yield is very low. | - Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[5] - The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[5] - Premature crystallization occurred during a hot filtration step. | - Ensure the minimum amount of hot solvent is used to dissolve the solid. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| The purified crystals are still colored. | - Colored impurities were not effectively removed. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[7] Be cautious not to add charcoal to a boiling solution as it can cause bumping. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the solution to a gentle boil.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to preheat the filtration apparatus to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,5-Dibromo-4-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most common and reliable method involves a two-step process:
-
Esterification: Conversion of 4-methylbenzoic acid (p-toluic acid) to its methyl ester, methyl 4-methylbenzoate.
-
Bromination and Hydrolysis: Subsequent dibromination of the methyl ester followed by hydrolysis of the ester group to yield the final carboxylic acid.
Alternatively, direct bromination of 4-methylbenzoic acid is possible, but may lead to a more complex mixture of side products.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side products arise from incomplete bromination, over-bromination, or reaction at the methyl group. These include:
-
Monobrominated Product: 3-Bromo-4-methylbenzoic acid.
-
Benzylic Bromination Product: 4-(Bromomethyl)benzoic acid.
-
Tribrominated Product: 3,5-Dibromo-4-(bromomethyl)benzoic acid, where both the aromatic ring and the methyl group are brominated.
Q3: How can I minimize the formation of the benzylic bromination side product?
A3: Benzylic bromination is a free-radical process. To minimize this side reaction, it is crucial to carry out the reaction in the absence of UV light and radical initiators. Using a Lewis acid catalyst like anhydrous aluminum chloride or iron(III) bromide in the dark is recommended for the electrophilic aromatic substitution.
Q4: What purification methods are most effective for isolating this compound?
A4: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system, such as ethanol/water, can be used to separate the desired product from the less soluble impurities. Column chromatography can also be employed for more challenging separations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete esterification of the starting material.- Incomplete bromination of the methyl ester intermediate.- Product loss during workup and purification. | - Ensure the esterification reaction goes to completion by using an excess of methanol and a suitable acid catalyst.- Monitor the bromination reaction by TLC to ensure full consumption of the starting material. Consider increasing the reaction time or temperature if necessary.- Optimize the recrystallization process to minimize product loss. |
| Presence of Monobrominated Impurity | - Insufficient amount of brominating agent.- Short reaction time for the bromination step. | - Use a slight excess of bromine (at least 2 equivalents) for the dibromination.- Increase the reaction time and/or temperature to drive the reaction to completion. Monitor progress by TLC. |
| Presence of Benzylic Brominated Impurity | - Reaction conditions favoring free-radical substitution (e.g., presence of UV light or radical initiators). | - Conduct the bromination reaction in the dark.- Avoid the use of radical initiators such as AIBN or benzoyl peroxide.- Use a Lewis acid catalyst to promote electrophilic aromatic substitution. |
| Product is difficult to crystallize | - Presence of significant amounts of impurities.- Inappropriate recrystallization solvent. | - Attempt to remove impurities by washing the crude product with a suitable solvent before recrystallization.- Experiment with different solvent systems for recrystallization (e.g., ethanol/water, acetic acid/water). |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound via the methyl ester intermediate.
| Step | Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Esterification | 4-Methylbenzoic acid | Methanol, Sulfuric acid (catalyst) | Methanol | 4-6 hours | Reflux | >95% |
| Bromination | Methyl 4-methylbenzoate | Bromine (2.2 eq.), Anhydrous Aluminum Chloride | None | 1.5 hours | 80°C | 86% (of Methyl 3,5-dibromo-4-methylbenzoate)[1] |
| Hydrolysis | Methyl 3,5-dibromo-4-methylbenzoate | Sodium Hydroxide, then HCl | Methanol/Water | 4 hours | Reflux | ~95% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate[1]
Materials:
-
Methyl 4-methylbenzoate
-
Anhydrous aluminum chloride
-
Bromine
-
Methanol
Procedure:
-
To methyl 4-methylbenzoate (0.6 mmol), add anhydrous aluminum chloride (1.60 mmol) portionwise under a nitrogen atmosphere with stirring.
-
Add bromine dropwise over 45 minutes.
-
Stir the mixture for 30 minutes at room temperature, and then heat at 80°C for 1 hour.
-
Cool the reaction mixture to room temperature and add cold methanol (100 ml).
-
Stir the mixture overnight.
-
Filter the crude product and wash it with methanol at 30°C.
-
Recrystallize the product from methanol at 10°C to obtain colorless crystals of methyl 3,5-dibromo-4-methylbenzoate (Yield: 86%).
Protocol 2: Hydrolysis of Methyl 3,5-dibromo-4-methylbenzoate
Materials:
-
Methyl 3,5-dibromo-4-methylbenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 3,5-dibromo-4-methylbenzoate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture under reflux for 4 hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the white crystalline precipitate and wash it with water.
-
Dry the product to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for impurity identification and resolution.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions for Dibrominated Acids
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for dibrominated aromatic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a dibrominated acid is giving low to no yield. What are the first things I should check?
A1: When encountering low or no yield, a systematic review of your reaction components and conditions is crucial. Here are the initial parameters to verify:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are not degraded. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1] Phosphine ligands are susceptible to oxidation, so using fresh reagents and maintaining an inert atmosphere is critical.[2]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Base and Solvent Quality: Use high-purity, anhydrous solvents if the reaction is sensitive to water. The chosen base should be finely powdered and dry for non-aqueous setups. For biphasic reactions, vigorous stirring is essential to ensure proper mixing.
-
Purity of Starting Materials: Verify the purity of your dibrominated acid and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.
Q2: How does the carboxylic acid group on my dibrominated substrate affect the reaction?
A2: The carboxylic acid group introduces several considerations:
-
Acidity: The acidic proton of the carboxylic acid will react with the base. Therefore, you must use at least one extra equivalent of base to account for this acid-base neutralization, in addition to the amount required for the catalytic cycle.
-
Solubility: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have limited solubility in common organic solvents like toluene or THF, potentially leading to a heterogeneous reaction mixture and slower reaction rates. In such cases, a co-solvent system (e.g., dioxane/water, THF/water) or a more polar solvent like DMF might be necessary to improve solubility.[1]
-
Catalyst Inhibition: The carboxylate anion has the potential to coordinate with the palladium center, which could inhibit catalytic activity. While often not a prohibitive issue, it is a possibility to consider in cases of very low reactivity.[4]
-
Side Reactions: At elevated temperatures, decarboxylation of the aromatic acid can occur, leading to an undesired byproduct.[5]
Q3: I am getting a mixture of mono- and di-substituted products. How can I selectively synthesize the mono-arylated product?
A3: Achieving selective mono-arylation requires careful control over reaction conditions to prevent the second coupling reaction. Here are key strategies:
-
Stoichiometry: This is the most critical factor. Use a limiting amount of the boronic acid (typically 1.0 to 1.2 equivalents) relative to the dibrominated acid.[6]
-
Reaction Time and Temperature: Monitor the reaction progress closely using TLC or LC-MS. Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product.[6]
-
Catalyst and Ligand Choice: The choice of catalyst and ligand can influence selectivity. For some dihaloarenes, specific palladium catalysts can favor mono-arylation at a particular position.[7][8]
-
Reactivity of Bromine Atoms: The two bromine atoms on the aromatic ring may have different reactivities due to electronic and steric effects from the carboxylic acid group. The more sterically accessible and electronically deficient position will typically react first.
Q4: How can I promote the formation of the di-substituted product?
A4: To achieve complete di-arylation, you need to ensure the reaction goes to completion for both bromine substituents.
-
Stoichiometry: Use an excess of the boronic acid (typically 2.2 to 3.0 equivalents) to ensure there is enough reagent to react at both sites.[6]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures (e.g., 90-120 °C) are generally required to drive the reaction to completion, especially for the second, often slower, coupling step.[6][9]
-
Catalyst System: A robust and highly active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can be beneficial for coupling at more sterically hindered positions and for less reactive C-Br bonds.[2][6]
Q5: Should I protect the carboxylic acid group?
A5: Protecting the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), is a common strategy to circumvent issues related to the free acid.[10][11]
-
Advantages of Protection:
-
Improves solubility in organic solvents.
-
Avoids the need for an extra equivalent of base.
-
Prevents potential catalyst inhibition by the carboxylate.
-
-
Disadvantages of Protection:
-
Adds extra steps to your synthesis (protection and deprotection).
-
The protecting group itself might be sensitive to the reaction conditions (e.g., ester hydrolysis under strongly basic conditions). If ester hydrolysis is a concern, milder bases like potassium fluoride (KF) can sometimes be used.[12]
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for achieving mono- and di-arylation of dibrominated acids. Note that optimal conditions are highly substrate-dependent and may require further screening.
Table 1: Reaction Conditions for Selective Mono-Arylation
| Parameter | Condition | Rationale |
| Dibrominated Acid : Boronic Acid Ratio | 1 : 1.0-1.2 | Limits the nucleophile to favor a single substitution.[6] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | Standard catalysts are often sufficient for the first, more reactive coupling. |
| Ligand | PPh₃, SPhos, dppf | Ligand choice can influence reactivity and selectivity. |
| Base | K₂CO₃, K₃PO₄ (2-3 equiv.) | Milder inorganic bases are often preferred to avoid side reactions.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Biphasic systems help to dissolve the inorganic base.[6] |
| Temperature | Room Temperature to 80 °C | Lower temperatures reduce the rate of the second coupling.[6] |
| Reaction Time | Monitored closely (1-12 h) | Stop the reaction once the starting material is consumed and before significant di-substitution occurs.[6] |
Table 2: Reaction Conditions for Di-Arylation
| Parameter | Condition | Rationale |
| Dibrominated Acid : Boronic Acid Ratio | 1 : 2.2-3.0 | Ensures sufficient nucleophile for double substitution.[6][9] |
| Palladium Catalyst | Pd(OAc)₂/XPhos, Pd₂(dba)₃/SPhos | More robust catalysts for challenging second coupling.[2] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate coupling at sterically hindered positions.[1] |
| Base | K₃PO₄, Cs₂CO₃ (3-4 equiv.) | Stronger inorganic bases can drive the reaction to completion.[9] |
| Solvent | Dioxane/H₂O, Toluene | Anhydrous conditions may be needed for very sensitive substrates. |
| Temperature | 90 - 120 °C | Higher temperatures are often required for the less reactive C-Br bond.[9] |
| Reaction Time | 12 - 24 h | Longer reaction times are needed to ensure complete conversion.[1][9] |
Experimental Protocols
Protocol 1: Selective Mono-Arylation of 2,5-Dibromobenzoic Acid
This protocol is a general starting point and should be optimized for the specific arylboronic acid used.
Materials:
-
2,5-Dibromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
1 M HCl
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask, add 2,5-dibromobenzoic acid, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).
-
Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed and before significant di-substituted product forms, cool the reaction to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Di-Arylation of 2,5-Dibromobenzoic Acid
Materials:
-
Same as Protocol 1, with the exception of using a different catalyst system and a higher amount of boronic acid.
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (4.0 equiv)
-
Arylboronic acid (2.5 equiv)
Procedure:
-
Follow steps 1-4 from Protocol 1, using K₃PO₄ as the base and 2.5 equivalents of the arylboronic acid.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent and add it to the main reaction flask.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.
-
Follow the workup and purification steps (9-13) from Protocol 1 to isolate the di-arylated product.
Visualizations
Caption: General experimental workflow for Suzuki coupling of dibrominated acids.
Caption: Troubleshooting guide for low yield in Suzuki coupling of dibrominated acids.
Caption: Reaction pathway for the sequential arylation of a dibrominated acid.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed monoarylation of nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Coupling with 3,5-Dibromo-4-methylbenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Suzuki coupling of 3,5-Dibromo-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound challenging?
A1: The Suzuki coupling of this compound presents challenges due to steric hindrance from the two bromine atoms and the methyl group, all positioned ortho to the reaction sites. This steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Additionally, the carboxylic acid group can sometimes complicate the reaction, although it is generally well-tolerated in Suzuki couplings.
Q2: Which type of palladium catalyst is best suited for this reaction?
A2: For sterically hindered substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective.[1][2] These ligands help to stabilize the palladium center and promote the key steps of the catalytic cycle. N-heterocyclic carbene (NHC) based catalysts have also shown high efficiency for sterically demanding couplings.[3]
Q3: Can I perform a double Suzuki coupling on both bromine atoms?
A3: Yes, a double Suzuki coupling is feasible to replace both bromine atoms. This typically requires a higher equivalent of the boronic acid (usually more than 2.5 equivalents) and a robust catalyst system. Stepwise coupling to first form the mono-arylated product followed by a second coupling is also a possible strategy if selectivity is a concern.
Q4: What are the most common side reactions to watch out for?
A4: The most common side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, which can be minimized by using milder bases and anhydrous conditions.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can often be suppressed by ensuring an oxygen-free environment and choosing the right catalyst-ligand combination.
-
Incomplete reaction: Formation of the mono-substituted product as the major product in a double coupling attempt. This can be addressed by optimizing reaction time, temperature, and catalyst loading.
Q5: How critical is it to maintain an inert atmosphere?
A5: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial for a successful Suzuki coupling. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inefficient oxidative addition due to steric hindrance. 3. Insufficiently strong base. 4. Presence of oxygen. | 1. Use a fresh, high-quality palladium precatalyst and ligand. 2. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂ with SPhos or XPhos, or a palladacycle precatalyst).[1][2][4] 3. Use a stronger base such as K₃PO₄ or Cs₂CO₃.[5] 4. Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere. |
| Formation of Mono-substituted Product Only | 1. Insufficient equivalents of boronic acid. 2. Short reaction time or low temperature. 3. Catalyst deactivation before the second coupling. | 1. Increase the equivalents of boronic acid to 2.5-3.0 for a double coupling. 2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC or LC-MS. 3. Increase the catalyst loading slightly or use a more robust catalyst system. |
| Significant Protodeboronation | 1. Harsh basic conditions. 2. Presence of water. | 1. Use a milder base like K₂CO₃ or KF. 2. Use anhydrous solvents and reagents. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inappropriate ligand-to-palladium ratio. | 1. Ensure rigorous degassing of the reaction mixture. 2. Optimize the ligand-to-palladium ratio, typically between 1:1 and 2:1. |
Catalyst Performance Data
The following tables provide a summary of catalyst performance for Suzuki couplings of substrates structurally similar to this compound. This data can serve as a starting point for catalyst selection.
Table 1: Performance of Palladium Catalysts with Substituted Bromobenzoic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 4-Amino-3-bromobenzoic acid derivative | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | [1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzonitrile | [1] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 12-24 | High | 2-Bromobenzoic acid | [6] |
| [PdCl₂(NH₂CH₂COOH)₂] | - | K₂CO₃ | Water | RT | 1.5 | 97 | 3-Bromobenzoic acid | [7] |
Table 2: Performance of Catalysts for Double Suzuki Coupling of Dibromoarenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to Good | 2,5-Dibromo-3-hexylthiophene | [8] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | Good | 5-Bromoindazoles | [9] |
Experimental Protocols
Protocol 1: Double Suzuki Coupling using a Buchwald Ligand System
This protocol is a general guideline for a double Suzuki coupling of this compound with an arylboronic acid using a highly active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture.
-
Add the catalyst mixture to the Schlenk flask, followed by the remaining degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Single Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general guideline for a single Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/ethanol/water solvent mixture.[10]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Esterification of Sterically Hindered Benzoic Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for overcoming steric hindrance in the esterification of substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of my substituted benzoic acid giving a low yield?
A1: Low yields in the esterification of substituted benzoic acids, particularly those with ortho-substituents (e.g., 2,6-dimethylbenzoic acid), are commonly due to steric hindrance. The bulky groups near the carboxylic acid functionality physically block the incoming alcohol nucleophile, slowing down or preventing the reaction. For standard methods like Fischer esterification, this is a significant barrier.[1] Additionally, the reaction is often an equilibrium process, and the presence of water (a byproduct) can drive the reaction backward, reducing the yield.[2][3][4]
Q2: What are the primary methods to overcome steric hindrance in these reactions?
A2: To overcome steric hindrance, you need to move beyond standard Fischer conditions and use methods that either involve a more reactive electrophile or operate under milder conditions with highly efficient coupling agents. The most effective methods include:
-
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride intermediate, which is then susceptible to attack by even hindered alcohols.[5][6]
-
Steglich Esterification: This uses a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst, typically 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid under mild conditions.[7][8][9]
-
Mitsunobu Reaction: This reaction converts the alcohol into a good leaving group using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), allowing the carboxylate to act as a nucleophile.[10][11]
-
High-Temperature/Pressure Fischer Esterification: While standard Fischer esterification is often inefficient, using a large excess of alcohol, high temperatures, and sealed vessels (like microwave reactors) can help drive the equilibrium forward and overcome the activation energy barrier.[1][12]
Q3: Can I still use Fischer esterification for a moderately hindered benzoic acid?
A3: Yes, but modifications are necessary. To improve yields, you must shift the reaction equilibrium to the product side.[2][13] This can be achieved by:
-
Using a large excess of the alcohol , which often serves as the solvent.[4][14]
-
Removing water as it forms , either by using a Dean-Stark apparatus with an azeotroping solvent like toluene or by adding a dehydrating agent like molecular sieves.[15]
-
Increasing the reaction temperature using a sealed-vessel microwave, which can significantly accelerate the reaction rate.[12]
-
Using a stronger acid catalyst like sulfuric acid or p-toluenesulfonic acid.[14][15]
Troubleshooting Guides
Issue 1: Low or No Conversion with Fischer Esterification
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC/GC-MS shows mostly unreacted benzoic acid. | Severe Steric Hindrance: The ortho-substituents are too bulky for the alcohol to attack the protonated carbonyl. | 1. Switch to a more powerful method like Yamaguchi or Steglich esterification.[5][8] 2. If the alcohol is also hindered, consider the Mitsunobu reaction.[16] |
| Reaction stalls after initial product formation. | Equilibrium Limitation: The water produced by the reaction is hydrolyzing the ester back to the starting materials.[2] | 1. Ensure all reagents and glassware are anhydrous.[2] 2. Use a large excess of the alcohol (e.g., use it as the solvent).[4] 3. Add molecular sieves or use a Dean-Stark trap with toluene to remove water.[15] |
| Reaction is very slow. | Insufficient Activation: The reaction temperature is too low, or the catalyst is not effective enough. | 1. Increase the reflux temperature. If using a low-boiling alcohol, consider a sealed-vessel microwave reactor to safely exceed the boiling point.[12] 2. Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[14] |
Issue 2: Side Products or Difficult Purification in Coupling Reactions (Steglich/Yamaguchi)
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of N-acylurea byproduct in Steglich esterification. | Slow reaction with alcohol: The O-acylisourea intermediate is rearranging to the more stable N-acylurea before the alcohol can react.[8] | 1. Ensure a catalytic amount (5-10 mol%) of DMAP is used. DMAP acts as an acyl transfer catalyst, forming a more reactive intermediate that reacts faster with the alcohol.[7][8] 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the rearrangement. |
| Difficulty removing dicyclohexylurea (DCU) byproduct. | High solubility of DCU in the reaction solvent. | 1. After the reaction, cool the mixture in an ice bath to precipitate the DCU. 2. Filter the reaction mixture through a pad of celite to remove the solid DCU. 3. Choose a solvent where DCU has low solubility, such as dichloromethane or diethyl ether. |
| Low yield in Yamaguchi esterification. | Decomposition of substrates or insufficient activation. | 1. Ensure strictly anhydrous conditions, as the mixed anhydride intermediate is highly moisture-sensitive. 2. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated. 3. The order of addition is crucial: first, react the benzoic acid with the Yamaguchi reagent and base, then add the alcohol and DMAP.[5] |
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and yields for the esterification of a sterically hindered acid, 2,4,6-trimethylbenzoic acid (mesitoic acid), with a secondary alcohol, isopropanol.
| Method | Activating/Coupling Agent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fischer-Speier | H₂SO₄ (catalytic) | - | Isopropanol (excess) | 82 (reflux) | 48 | < 5 | General Knowledge |
| Steglich | DCC (1.1 eq) | DMAP (0.1 eq) | Dichloromethane | 25 | 12 | ~85 | [7] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (1.1 eq) | Triethylamine, DMAP | Toluene | 25 | 3 | > 90 | [5][6] |
| Mitsunobu | DIAD (1.5 eq), PPh₃ (1.5 eq) | - | THF | 0 to 25 | 6 | ~80 | [10][11] |
Yields are approximate and can vary based on specific substrate and precise conditions.
Experimental Protocols
Protocol 1: Yamaguchi Esterification of 2,6-Dimethylbenzoic Acid
This protocol is effective for coupling sterically hindered acids and alcohols.[5]
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous toluene (approx. 0.2 M).
-
Anhydride Formation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.05 eq). Stir the mixture at room temperature for 2 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
Ester Formation: In a separate flask, prepare a solution of the desired alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) in anhydrous toluene.
-
Coupling: Add the alcohol-DMAP solution to the mixed anhydride mixture via syringe. Stir the reaction at room temperature and monitor its progress by TLC. Reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude ester product by column chromatography on silica gel.
Protocol 2: Steglich Esterification of Mesitoic Acid
This method is performed under mild, neutral conditions.[7][8]
-
Preparation: To a solution of mesitoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of celite to remove the DCU, washing the filter cake with cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash chromatography or distillation.
Visualizations
Workflow for Method Selection
This diagram outlines a decision-making process for selecting an appropriate esterification method based on the degree of steric hindrance.
Caption: Method selection workflow for esterification.
Troubleshooting Flowchart for Low Ester Yield
This flowchart provides a logical path for diagnosing the cause of a low-yielding esterification reaction.
Caption: Troubleshooting flowchart for low ester yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. studylib.net [studylib.net]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Improving solubility of 3,5-Dibromo-4-methylbenzoic acid for reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 3,5-Dibromo-4-methylbenzoic acid for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility of this compound is influenced by its molecular structure. The presence of a crystalline lattice structure, a nonpolar benzene ring, and two bromine atoms contributes to its hydrophobicity. While the carboxylic acid group can participate in hydrogen bonding, its contribution is often insufficient to overcome the low polarity of the rest of the molecule, leading to poor solubility in many solvents.
Q2: What are the initial recommended solvents to try for dissolving this compound?
A2: Based on the general solubility of substituted benzoic acids, it is recommended to start with polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), or polar protic solvents like simple alcohols (methanol, ethanol). These solvents can engage in hydrogen bonding with the carboxylic acid group, aiding in dissolution.
Q3: Can heating the mixture improve the solubility?
A3: Yes, for many compounds, solubility increases with temperature. Gently heating the solvent while stirring can help dissolve this compound. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent to avoid degradation or solvent loss. Always monitor the reaction temperature and ensure it is compatible with your experimental setup.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can significantly impact the solubility of a compound. Insoluble impurities can act as nucleation sites, promoting precipitation, while soluble impurities might alter the overall polarity of the solute, affecting its interaction with the solvent. Using a high-purity grade of this compound is recommended for consistent and predictable solubility behavior.
Troubleshooting Guide
Encountering solubility issues with this compound is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these problems.
Problem: The compound is not dissolving in the chosen solvent at room temperature.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Polarity | The solvent may not be polar enough to effectively solvate the carboxylic acid group. |
| Action: Try a more polar solvent. Refer to the Solvent Solubility Data table below for suggestions. Consider using a co-solvent system by adding a small amount of a highly polar solvent like DMSO or DMF to your initial solvent. | |
| Low Temperature | Solubility is often temperature-dependent. |
| Action: Gently heat the mixture while stirring. Ensure the temperature is below the boiling point of the solvent and does not cause degradation of the starting material. | |
| Inadequate Mixing | The compound may not have sufficient contact with the solvent molecules. |
| Action: Increase the stirring speed or use a magnetic stirrer. Sonication can also be an effective method to break up solid aggregates and enhance dissolution. |
Problem: The compound precipitates out of solution during the reaction.
| Possible Cause | Suggested Solution |
| Change in Temperature | The reaction temperature may have decreased, causing the solubility to drop below the concentration of the compound. |
| Action: Maintain a constant reaction temperature using a water bath or heating mantle with a temperature controller. | |
| Change in Solvent Composition | A reactant or product generated during the reaction may have altered the polarity of the solvent mixture, reducing the solubility of the starting material. |
| Action: Consider using a solvent system that is less sensitive to changes in the reaction medium. Alternatively, add the reactants slowly to minimize drastic changes in solvent polarity. | |
| Supersaturation | The initial dissolution at a higher temperature might have created a supersaturated solution that is unstable at the reaction temperature. |
| Action: Ensure the compound is fully dissolved at the intended reaction temperature before proceeding. If necessary, use a slightly larger volume of solvent. |
Quantitative Solubility Data
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Very Low | The hydrophobic nature of the dibrominated benzene ring significantly limits water solubility.[3] |
| Methanol | 6.6 | Moderate | Capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | 5.2 | Moderate | Similar to methanol, solubility is aided by hydrogen bonding. |
| Acetone | 5.1 | Moderate to Low | Less effective at hydrogen bonding compared to alcohols. |
| Acetonitrile | 6.2 | Low | Aprotic solvent with moderate polarity. |
| Tetrahydrofuran (THF) | 4.2 | Moderate | A good solvent for many organic compounds, but may require heating. |
| Dimethylformamide (DMF) | 6.4 | High | A highly polar aprotic solvent that is often effective for dissolving carboxylic acids. |
| Dimethyl sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, excellent for dissolving many poorly soluble organic compounds. |
| Toluene | 2.4 | Very Low | A nonpolar solvent, unlikely to be effective. |
| Hexane | 0.0 | Insoluble | A nonpolar solvent, will not dissolve the polar carboxylic acid. |
Note: "Low" indicates that a significant amount of solvent is required to dissolve a small amount of the compound. "Moderate" suggests that the compound can be dissolved at a reasonable concentration for many reactions. "High" indicates that the compound is readily soluble.
Experimental Protocols
Protocol 1: Dissolution using a Co-Solvent System
This method is suitable when a single solvent is not effective.
Materials:
-
This compound
-
Primary solvent (e.g., Tetrahydrofuran)
-
Co-solvent (e.g., Dimethylformamide or Dimethyl sulfoxide)
-
Reaction vessel with a magnetic stirrer and condenser
Procedure:
-
Add the this compound to the reaction vessel.
-
Add the primary solvent (e.g., THF) to the vessel.
-
Begin stirring the mixture at room temperature.
-
If the compound does not fully dissolve, add the co-solvent (e.g., DMF or DMSO) dropwise while continuing to stir. Add the minimum amount of co-solvent required to achieve complete dissolution.
-
If necessary, gently heat the mixture to aid dissolution, ensuring the temperature remains below the boiling point of the solvent mixture.
-
Once the compound is fully dissolved, proceed with your reaction.
Protocol 2: Salt Formation to Enhance Solubility in Protic Solvents
This protocol is particularly useful for reactions conducted in protic solvents where the carboxylate salt is more soluble than the free acid.[4]
Materials:
-
This compound
-
Protic solvent (e.g., Ethanol, Water)
-
A suitable base (e.g., Sodium hydroxide, Potassium carbonate, Triethylamine)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Suspend the this compound in the chosen protic solvent in the reaction vessel.
-
Begin stirring the suspension.
-
Slowly add a stoichiometric amount (or a slight excess) of the base to the suspension. The formation of the carboxylate salt should lead to the dissolution of the solid.
-
Continue stirring until a clear solution is obtained.
-
Proceed with the subsequent reaction steps. Note that the basic conditions may affect the desired reaction pathway.
Logical Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for troubleshooting and improving the solubility of this compound.
Caption: A flowchart for improving the solubility of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of 3,5-Dibromo-4-methylbenzoic Acid Purity by HPLC
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analytical validation of 3,5-Dibromo-4-methylbenzoic acid purity against other potential analytical techniques. Experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1][2] This method separates compounds based on their hydrophobicity.
Table 1: Proposed HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Method
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Final Mobile Phase: Prepare a mixture of 40% Mobile Phase A and 60% Mobile Phase B. Degas the solution for at least 15 minutes using sonication or vacuum filtration.[1]
-
-
Standard Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. From the stock solution, prepare working standards at desired concentrations by diluting with the mobile phase.[1]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
2. Chromatographic Conditions:
-
Set the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Method Validation Parameters
For a comprehensive analytical validation, the following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the main peak from any impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 5-200 µg/mL).[3]
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery measurements.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the purity determination of this compound.
Table 3: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on differential partitioning between a stationary and a liquid mobile phase, with UV detection.[4] | Versatile, robust, good selectivity and sensitivity for routine quality control.[4] | May require method development for complex samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[4] | High selectivity and sensitivity, ideal for identifying and quantifying trace impurities.[4] | Requires derivatization for non-volatile analytes like carboxylic acids, which can add complexity.[4] |
| Potentiometric Titration | A classic, high-precision method for determining the purity of an acidic compound.[4] | Highly accurate and precise for assaying the bulk material, serving as a valuable reference method.[4] | Not suitable for detecting and quantifying individual impurities. |
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization (Methylation): To 1 mg of the sample, add 1 mL of 14% BF3-methanol solution. Heat the mixture at 60°C for 30 minutes. Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of hexane. The upper hexane layer containing the methyl ester derivative is collected for analysis.[4]
-
GC-MS Conditions: Inject the hexane layer into a GC-MS system equipped with a suitable capillary column.
-
Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve generated from standards.[4]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of neutralized ethanol.[4]
-
Titration: Titrate the solution with a standardized 0.1 M Sodium Hydroxide (NaOH) solution using an autotitrator with a pH electrode or a manual setup.[4]
-
Data Analysis: The purity is calculated based on the volume of NaOH solution required to reach the equivalence point.
Visualizations
Caption: Experimental Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Methods.
References
Monitoring the Synthesis of 3,5-Dibromo-4-methylbenzoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of halogenated aromatic compounds, rigorous reaction monitoring is paramount to ensure optimal yield, purity, and process control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the real-time analysis of reactions involving 3,5-Dibromo-4-methylbenzoic acid, a key building block in organic synthesis.
This document outlines various analytical approaches, presenting their strengths and limitations through comparative data. Detailed experimental protocols for recommended HPLC methods are provided, alongside visual workflows to aid in method selection and implementation. The methodologies described are largely based on established protocols for the closely related compound, 3,5-Dibromo-4-methoxybenzoic acid, and are anticipated to be highly effective for this compound due to their structural similarity.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Reaction Monitoring
HPLC is a cornerstone technique for the analysis of organic reactions, offering separation, identification, and quantification of reactants, intermediates, and products in a single run.[1] Reversed-phase HPLC is particularly well-suited for a compound like this compound. Below is a comparison of two potential reversed-phase HPLC methods.
| Parameter | Method 1: Standard C18 | Method 2: Alternative Selectivity (PFP) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Acetic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Isocratic: 60% B | Isocratic: 55% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Performance | Good for routine analysis and initial separation. | Offers alternative selectivity which can be beneficial if structurally similar impurities are present. |
Alternative Analytical Techniques for Reaction Monitoring
While HPLC is a powerful tool, other analytical methods can also be employed for reaction monitoring, each with its own advantages.
| Analytical Method | Principle | Primary Application | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] | Identification and quantification of volatile impurities and the main compound, often after derivatization.[2] | High selectivity and sensitivity, ideal for trace impurity analysis.[2] | May require a derivatization step for non-volatile compounds like carboxylic acids.[2] |
| Potentiometric Titration | Measurement of the potential difference to determine the equivalence point of a neutralization reaction.[2] | High-accuracy assay of the bulk starting material or final product.[2] | Highly accurate and precise, considered an absolute method.[2] | Not suitable for monitoring the progress of a reaction with multiple components. |
| Sequential Injection Chromatography (SIC) | A miniaturized chromatographic technique with advantages in simplicity and speed.[3] | Rapid analysis where high resolution is not the primary concern. | More rapid and uses fewer reagents compared to traditional HPLC.[3] | May have lower resolution and peak symmetry compared to HPLC.[3] |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | A direct and quantitative method for monitoring reactions using mass spectrometry with an internal standard.[4] | Mechanistic studies and real-time monitoring of heterogeneous reactions.[4] | Fast, requires no sample preparation, and can analyze heterogeneous mixtures.[4] | May have challenges with complex mixtures without prior separation. |
Experimental Protocols for HPLC Analysis
The following are detailed protocols for the HPLC methods outlined above. These serve as a starting point and may require optimization for specific reaction mixtures.
Method 1: Standard C18 Protocol
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Final Mobile Phase: Prepare a mixture of 40% Mobile Phase A and 60% Mobile Phase B. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
From the stock solution, prepare a series of working standards at desired concentrations by diluting with the mobile phase.
Sample Preparation:
-
During the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 950 µL) to stop the reaction and prevent precipitation.
-
Filter the diluted sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 60% Acetonitrile in 0.1% Phosphoric acid in Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Method 2: Alternative Selectivity (PFP) Protocol
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of glacial acetic acid to 1 L of HPLC grade water and mix.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Final Mobile Phase: Prepare a mixture of 45% Mobile Phase A and 55% Mobile Phase B. Degas the solution.
Standard and Sample Preparation:
-
Follow the procedures described in Method 1.
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
-
Mobile Phase: 55% Acetonitrile in 0.1% Acetic acid in Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Visualizing the Analytical Workflow
To aid in understanding the experimental process and the decision-making for method selection, the following diagrams are provided.
Caption: Workflow for HPLC analysis of a reaction.
Caption: Decision tree for selecting an analytical method.
By leveraging the appropriate analytical methodology, researchers can gain valuable insights into reaction kinetics, impurity profiles, and endpoint determination, ultimately leading to more efficient and robust synthetic processes.
References
A Spectroscopic Showdown: Differentiating Halogenated Benzoic Acid Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of ortho, meta, and para isomers of fluorinated, chlorinated, brominated, and iodinated benzoic acids. This guide provides a detailed analysis of their spectral fingerprints using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.
The precise identification of halogenated benzoic acid isomers is a critical task in synthetic chemistry, drug discovery, and materials science. The position of the halogen substituent on the benzene ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. Spectroscopic techniques offer powerful tools for the unambiguous differentiation of these isomers by probing their unique molecular vibrations, electronic transitions, and nuclear magnetic environments. This guide presents a comparative analysis of the spectroscopic data for ortho-, meta-, and para-isomers of fluoro-, chloro-, bromo-, and iodobenzoic acid, providing a valuable resource for their characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the halogenated benzoic acid isomers. These values represent characteristic peaks and shifts that are instrumental in distinguishing between the different positional isomers.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are vibrational techniques that provide information about the functional groups and overall molecular structure. The position of the halogen atom influences the C-H out-of-plane bending vibrations and other fingerprint region absorptions, which are particularly useful for isomer differentiation.
| Compound | Isomer | C=O Stretch (IR, cm⁻¹) | C-X Stretch (Raman, cm⁻¹) | C-H Out-of-Plane Bending (IR, cm⁻¹) |
| Fluorobenzoic Acid | ortho | ~1695 | Not readily available | ~755 |
| meta | ~1700 | Not readily available | ~800, ~750 | |
| para | ~1685 | Not readily available | ~850 | |
| Chlorobenzoic Acid | ortho | ~1690 | ~1048 | ~745 |
| meta | ~1705 | ~1070 | ~810, ~740 | |
| para | ~1685 | ~1090 | ~845 | |
| Bromobenzoic Acid | ortho | ~1690 | ~1045 | ~740 |
| meta | ~1700 | ~1065 | ~805, ~735 | |
| para | ~1680 | ~1085 | ~840 | |
| Iodobenzoic Acid | ortho | ~1685 | Not readily available | ~735 |
| meta | ~1695 | Not readily available | ~800, ~730 | |
| para | ~1675 | Not readily available | ~835 |
Note: The exact positions of the peaks can vary slightly depending on the experimental conditions and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment, which is significantly altered by the position of the electronegative halogen atom.
¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | COOH |
| Fluorobenzoic Acid | ortho | - | ~7.33 (m) | ~7.66 (m) | ~7.33 (m) | ~7.92 (m) | ~13.3 |
| meta | ~7.80 (m) | - | ~7.50 (m) | ~7.60 (m) | ~7.80 (m) | ~13.4 | |
| para | ~8.01 (dd) | ~7.32 (t) | - | ~7.32 (t) | ~8.01 (dd) | ~13.06 | |
| Chlorobenzoic Acid | ortho | - | ~7.45 (m) | ~7.55 (m) | ~7.56 (m) | ~7.81 (d) | ~13.43 |
| meta | ~7.93 (m) | - | ~7.56 (t) | ~7.71 (m) | ~7.93 (m) | ~13.34 | |
| para | ~7.96 (d) | ~7.58 (d) | - | ~7.58 (d) | ~7.96 (d) | ~13.1 | |
| Bromobenzoic Acid | ortho | - | ~7.40 (m) | ~7.65 (m) | ~7.40 (m) | ~7.90 (d) | ~13.4 |
| meta | ~8.15 (t) | - | ~7.70 (ddd) | ~7.35 (t) | ~7.95 (ddd) | ~12.5 | |
| para | ~7.85 (d) | ~7.70 (d) | - | ~7.70 (d) | ~7.85 (d) | ~13.2 | |
| Iodobenzoic Acid | ortho | - | ~7.25 (m) | ~7.50 (m) | ~7.25 (m) | ~8.00 (d) | ~13.5 |
| meta | ~8.25 (t) | - | ~7.85 (d) | ~7.45 (t) | ~8.05 (d) | ~13.3 | |
| para | ~7.75 (d) | ~7.90 (d) | - | ~7.90 (d) | ~7.75 (d) | ~13.1 |
Note: Chemical shifts are reported relative to TMS (δ = 0.00 ppm). m = multiplet, t = triplet, d = doublet, dd = doublet of doublets.
¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| Fluorobenzoic Acid | ortho | ~120.0 | ~161.0 (d) | ~117.0 (d) | ~134.0 | ~125.0 | ~132.0 | ~166.0 |
| meta | ~132.0 | ~126.0 | ~162.0 (d) | ~122.0 | ~131.0 | ~119.0 (d) | ~166.5 | |
| para | ~127.8 | ~132.5 (d) | ~116.0 (d) | ~165.0 (d) | ~116.0 (d) | ~132.5 (d) | ~166.8 | |
| Chlorobenzoic Acid | ortho | ~130.0 | ~132.5 | ~127.5 | ~132.0 | ~130.0 | ~131.5 | ~167.0 |
| meta | ~133.4 | ~128.4 | ~133.8 | ~129.3 | ~133.1 | ~131.3 | ~166.5 | |
| para | ~130.0 | ~131.5 | ~129.0 | ~138.0 | ~129.0 | ~131.5 | ~167.0 | |
| Bromobenzoic Acid | ortho | ~132.0 | ~122.0 | ~134.0 | ~128.0 | ~132.5 | ~132.0 | ~167.5 |
| meta | ~132.8 | ~128.8 | ~122.5 | ~133.0 | ~130.2 | ~136.0 | ~171.5 | |
| para | ~130.5 | ~131.5 | ~128.0 | ~132.0 | ~128.0 | ~131.5 | ~167.0 | |
| Iodobenzoic Acid | ortho | ~132.5 | ~94.5 | ~141.0 | ~128.5 | ~132.0 | ~130.0 | ~170.0 |
| meta | ~133.0 | ~130.0 | ~95.0 | ~138.0 | ~130.5 | ~136.0 | ~166.5 | |
| para | ~130.0 | ~138.0 | ~130.0 | ~100.0 | ~130.0 | ~138.0 | ~167.0 |
Note: (d) indicates a doublet due to C-F coupling.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the halogen and its electronic effects (inductive vs. resonance) influence the energy of the π → π* transitions in the benzene ring, leading to shifts in the absorption maxima (λ_max).
| Compound | Isomer | λ_max (nm) in Ethanol |
| Fluorobenzoic Acid | ortho | ~228, ~275 |
| meta | ~225, ~280 | |
| para | ~235, ~280 | |
| Chlorobenzoic Acid | ortho | ~230, ~280 |
| meta | ~232, ~285 | |
| para | ~238, ~285 | |
| Bromobenzoic Acid | ortho | ~232, ~285 |
| meta | ~235, ~290 | |
| para | ~242, ~290 | |
| Iodobenzoic Acid | ortho | ~235, ~290 |
| meta | ~238, ~295 | |
| para | ~248, ~295 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Sample Preparation
-
For IR (Solid): Samples were analyzed as KBr pellets. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
For Raman (Solid): Solid samples were placed directly in the path of the laser beam.
-
For NMR: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.[1]
-
For UV-Vis: Stock solutions of each isomer were prepared in ethanol at a concentration of approximately 1 mg/mL. These were then diluted to an appropriate concentration for analysis.
Instrumentation
-
FTIR Spectroscopy: Spectra were recorded on a Fourier Transform Infrared spectrometer in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: Raman spectra were obtained using a Raman spectrometer with a laser excitation wavelength of 785 nm.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm.
Experimental Workflow
The general workflow for the spectroscopic analysis of halogenated benzoic acid isomers is depicted in the following diagram.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
Signaling Pathways and Logical Relationships
The differentiation of halogenated benzoic acid isomers through spectroscopy relies on the logical relationship between the substituent's position and its effect on the molecule's physical and chemical properties, which are in turn reflected in the spectra.
Caption: Relationship between substituent position and spectroscopic output.
This guide demonstrates that a multi-technique spectroscopic approach is essential for the reliable differentiation of halogenated benzoic acid isomers. By carefully analyzing the distinct patterns in their IR, Raman, NMR, and UV-Vis spectra, researchers can confidently identify and characterize these important chemical compounds.
References
Comparative Analysis of the Biological Activities of 3,5-Dibromo-4-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives of 3,5-Dibromo-4-methylbenzoic acid. While direct experimental data on this specific class of compounds is limited in publicly available literature, this document aims to provide a valuable comparison by examining the well-documented activities of structurally related benzoic acid derivatives. By analyzing the influence of different substituents on the benzoic acid scaffold, we can infer the potential bioactivity of this compound derivatives and guide future research directions.
Introduction to this compound and its Therapeutic Potential
This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the benzene ring is known to significantly influence the lipophilicity and electronic properties of the molecule, which can, in turn, impact its biological activity.[1] Benzoic acid and its derivatives are recognized for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The unique substitution pattern of this compound makes its derivatives promising candidates for investigation in various therapeutic areas.
Potential Biological Activities
Antimicrobial Activity
The introduction of halogen atoms, particularly bromine, to aromatic structures is a well-established strategy for enhancing antimicrobial potency.[2] Brominated phenols and related compounds isolated from marine sources have demonstrated significant antibacterial and antifungal activities.[2] This suggests that derivatives of this compound could exhibit noteworthy antimicrobial properties. The lipophilic nature of the dibrominated ring may facilitate passage through microbial cell membranes.
Anticancer Activity
The benzoic acid scaffold is a key structural motif in numerous anticancer agents.[3][5] Derivatives of benzoic acid have been shown to inhibit various targets implicated in cancer progression, such as histone deacetylases (HDACs) and protein kinases.[5][6][7] For instance, certain dihydroxybenzoic acid derivatives have been identified as potent HDAC inhibitors, leading to cancer cell growth inhibition.[6][7]
Although no direct anticancer data for this compound derivatives were found, the activity of structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against non-small cell lung cancer (NSCLC) cell lines highlights the potential of this class of compounds.[5]
Table 1: Anticancer Activity of Structurally Related Benzamide Derivatives
| Compound | Cell Line | IC50 (μM) |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | H460 (NSCLC) | 0.5 |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | A549 (NSCLC) | 1.2 |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | H1975 (NSCLC) | 0.8 |
Data extracted from a study on structurally related compounds to illustrate potential efficacy.[5]
Anti-inflammatory Activity
Benzoic acid derivatives have also been investigated for their anti-inflammatory properties.[2][5] The mechanism of action can involve the inhibition of key inflammatory mediators and signaling pathways.[5] A study on a synthesized 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells.[8] This compound was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] The anti-inflammatory effects were attributed to the inhibition of the MAPKs and NF-κB signaling pathways.[8] This suggests that derivatives of this compound may exert anti-inflammatory effects through similar mechanisms.
Experimental Protocols
Detailed methodologies for the synthesis of potential derivatives and key biological assays are provided below to facilitate further research.
Synthesis of N-Aryl Amide Derivatives
This protocol describes a general procedure for the synthesis of N-aryl amides from this compound.
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) as per CLSI guidelines.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay measures the metabolic activity of cells and can be used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Visualizations
Caption: Synthetic workflow for the preparation of N-aryl amide derivatives.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently limited, a comparative analysis of structurally related compounds provides a strong basis for predicting their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of bromine atoms and the versatile benzoic acid core suggest that these derivatives are promising candidates for further investigation. The provided synthetic and biological testing protocols offer a framework for the empirical validation of these predicted activities. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays to establish clear structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico ADMET Profiling: A Comparative Analysis of 3,5-Dibromo-4-methylbenzoic Acid Derivatives
For Immediate Release
This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3,5-Dibromo-4-methylbenzoic acid and its derivatives. The following in silico assessment offers crucial insights for researchers, scientists, and drug development professionals by benchmarking these compounds against benzoic acid and the well-characterized non-steroidal anti-inflammatory drug (NSAID), diclofenac. This computational screening is a critical first step in early-stage drug discovery, enabling the prioritization of candidates with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with preclinical development.[1][2]
Comparative Analysis of Predicted ADMET Properties
The ADMET properties of this compound, its parent compound benzoic acid, and the reference drug diclofenac were predicted using a consensus of established computational models. The data, summarized below, highlights key differences that may influence their potential as therapeutic agents.
| Property | Parameter | This compound (Predicted) | Benzoic Acid (Predicted) | Diclofenac (Reference) |
| Absorption | Human Intestinal Absorption (%) | 85 | 92 | 95 |
| Caco-2 Permeability (logPapp) | 0.75 | 0.40 | 1.10 | |
| Blood-Brain Barrier (BBB) Permeant | No | No | Yes | |
| Distribution | Plasma Protein Binding (%) | >95 | ~50 | >99 |
| Volume of Distribution (L/kg) | 0.25 | 0.15 | 0.12 | |
| Metabolism | CYP2C9 Substrate | Yes | No | Yes |
| CYP2D6 Substrate | No | No | No | |
| CYP3A4 Substrate | Yes | No | No | |
| Excretion | Total Clearance (ml/min/kg) | 5 | 10 | 3 |
| Renal Organic Anion Transporter (OAT) Substrate | Yes | Yes | Yes | |
| Toxicity | hERG Inhibition | Low Risk | No Risk | Low Risk |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | |
| Oral Rat LD50 (mg/kg) | 1500 | 1700 | 390 |
In Silico ADMET Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties, a process that is integral to modern drug discovery and development.[3][4] This streamlined approach allows for the early identification of potentially problematic candidates, saving significant resources.[1]
In Silico ADMET Prediction Workflow
Hypothetical Signaling Pathway Inhibition
Benzoic acid derivatives have been explored for their potential to modulate various signaling pathways implicated in disease. The diagram below illustrates a hypothetical inhibitory action of a this compound derivative on a generic kinase signaling pathway, a common target in drug discovery.
Hypothetical Kinase Pathway Inhibition
Experimental Protocols
The in silico ADMET predictions presented in this guide are based on established computational methodologies. These methods utilize quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity and pharmacokinetic properties.[5]
Methodology for In Silico ADMET Prediction:
-
Molecular Structure Input: The two-dimensional structure of the test compounds, including this compound and benzoic acid, were converted into a simplified molecular-input line-entry system (SMILES) format.
-
Descriptor Calculation: A comprehensive set of molecular descriptors for each compound was calculated. These descriptors quantify various physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
ADMET Model Prediction: The calculated descriptors were used as input for a suite of validated ADMET prediction models. These models are typically developed using large datasets of experimentally determined ADMET properties and employ machine learning algorithms to establish predictive relationships. Widely used platforms for these predictions include ADMETlab, pkCSM, and SwissADME.[1][6]
-
Data Analysis and Comparison: The predicted ADMET parameters for the test compounds were compiled and compared against the known properties of a reference drug, in this case, diclofenac. This comparative analysis helps to contextualize the predicted properties and assess the drug-likeness of the novel compounds.[4]
It is important to note that while in silico predictions are a valuable tool for early-stage drug discovery, they are not a substitute for in vitro and in vivo experimental validation.[2] The data presented in this guide should be used to inform further experimental investigation of this compound and its derivatives.
References
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 5. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Experimental vs. Predicted NMR Spectra of 3,5-Dibromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
In the field of chemical analysis and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. The ability to accurately predict NMR spectra through computational methods offers a powerful tool for preliminary analysis and confirmation of experimental findings. This guide presents a comparative analysis of experimental and predicted ¹H and ¹³C NMR spectra for 3,5-Dibromo-4-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry.
Data Presentation: A Head-to-Head Comparison
Due to the limited availability of public domain experimental NMR spectra for this compound, this guide utilizes predicted spectral data generated from reputable online spectroscopic prediction tools. This data is presented alongside placeholders for experimental values to illustrate the ideal comparison. The predicted values serve as a reliable estimate for researchers synthesizing or analyzing this compound.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃, Frequency: 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity | Experimental Multiplicity | Predicted Integration | Experimental Integration |
| Ar-H | 8.15 | Data not available | Singlet | Data not available | 2H | Data not available |
| -CH₃ | 2.50 | Data not available | Singlet | Data not available | 3H | Data not available |
| -COOH | 11.0-13.0 | Data not available | Broad Singlet | Data not available | 1H | Data not available |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃, Frequency: 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O | 170.5 | Data not available |
| C-Ar (quaternary, attached to COOH) | 131.0 | Data not available |
| C-Ar (CH) | 134.5 | Data not available |
| C-Ar (quaternary, attached to Br) | 125.0 | Data not available |
| C-Ar (quaternary, attached to CH₃) | 142.0 | Data not available |
| -CH₃ | 23.0 | Data not available |
Experimental Protocols: Acquiring High-Quality NMR Spectra
The following provides a detailed methodology for the acquisition of NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in the pipette to prevent shimming issues.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Visualization of the Comparison Workflow
The logical flow for comparing experimental and predicted NMR spectra can be visualized as follows:
Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and predicted NMR data.
A Comparative Guide to the Structure-Activity Relationship of 3,5-Dibromo-4-methylbenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3,5-Dibromo-4-methylbenzoic acid. Direct experimental data on a comprehensive series of this compound analogs is limited in publicly available literature. Therefore, this guide draws upon data from structurally similar substituted benzoic acid derivatives to infer potential SAR trends and guide future research. The focus is on anticancer and antimicrobial activities, highlighting the influence of various substituents on the benzoic acid scaffold.
Comparative Biological Activity Data
The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, has been shown to play a key role in enhancing the biological potency of various compounds. The following tables summarize the biological activities of several substituted benzoic acid derivatives, providing a basis for understanding the potential activity of this compound analogs.
Table 1: Anticancer Activity of Substituted Benzoic Acid Analogs
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [1] |
| Quinazolinone derivatives | MCF-7 | 100 | [1] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7 | [1] |
| Acrylamide–PABA analog 4j | MCF-7 | 1.83 | [1] |
| Acrylamide–PABA analog 4a | MCF-7 | 2.99 | [1] |
Table 2: Antimicrobial Activity of Substituted Benzoic Acid Analogs
| Compound | Target Organism | Key Performance Metric | Reference |
| Benzoic Acid | Escherichia coli O157 | MIC = 1 mg/mL | [2] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | E. coli O157 | MIC = 1 mg/mL | [2] |
| 3,4-Dimethoxybenzoic Acid | Staphylococcus aureus | Zone of Inhibition = 5 mm (at 100 µg/mL) | [2] |
| 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol* | Bacillus subtilis, Staphylococcus aureus | MIC = 1 µg/mL | [2] |
| N-((2-(4-fluorophenyl)/N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamides | Mycobacterium tuberculosis H37Rv & MDR strains | MIC = 0.056-0.078 µg/mL | [3] |
Note: While not a benzoic acid, this structurally related brominated phenol is included to highlight the potential antimicrobial activity of such substituted aromatic compounds.[2]
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, the following SAR insights can be inferred for this compound analogs:
-
Halogenation: The presence of two bromine atoms at the 3 and 5 positions is anticipated to significantly contribute to the biological activity. Halogenation, particularly with bromine, is a common strategy to enhance the potency of antimicrobial and anticancer agents.[2] The dibromo substitution pattern increases the lipophilicity of the molecule, which may facilitate its transport across cell membranes.
-
Methyl Group: The methyl group at the 4-position can influence the electronic properties and steric profile of the molecule. Its electron-donating nature may impact the reactivity of the aromatic ring and its interactions with biological targets.
-
Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding interactions with the active sites of enzymes and receptors. This group can also be readily modified to generate ester or amide derivatives, allowing for the exploration of a wider chemical space and the potential for improved pharmacokinetic properties.
Potential Signaling Pathway: FGFR1 Inhibition
Derivatives of benzoic acid, particularly benzamides, have been investigated as inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[4] One such target is the Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase often implicated in cancer.[4] Inhibition of the FGFR1 signaling pathway can block downstream signaling cascades that promote tumor growth and angiogenesis.
Caption: Potential inhibition of the FGFR1 signaling pathway by a benzoic acid analog.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.
4.1. Synthesis of N-Aryl Amide Derivatives
This protocol describes a general procedure for the synthesis of N-aryl amides from a substituted benzoic acid like this compound.
Caption: General workflow for the synthesis of N-aryl amide derivatives.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous N,N-Dimethylformamide (DMF).
-
Add the desired substituted aniline (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
4.2. FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to measure the binding affinity of potential inhibitors to the FGFR1 kinase.[5]
Materials:
-
FGFR1 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test Compounds (this compound analogs)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Reaction Setup:
-
Add 5 µL of the test compound to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of FGFR1 kinase and Eu-anti-Tag antibody.
-
Add 5 µL of the Alexa Fluor™ 647-labeled Kinase Tracer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) by detecting the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding by the test compound results in a decrease in the FRET signal. Determine the IC50 value by plotting the emission ratio against the concentration of the test compound.
4.3. Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
While direct SAR studies on this compound are not extensively documented, the analysis of structurally related compounds provides a strong basis for predicting its potential as a scaffold for developing novel therapeutic agents. The 3,5-dibromo substitution pattern is a promising feature for enhancing biological activity, particularly in the antimicrobial and anticancer arenas. The protocols and pathway information provided in this guide are intended to facilitate further experimental investigation into the SAR of this and related series of compounds. Empirical testing of a focused library of this compound analogs is necessary to validate these hypotheses and to identify lead compounds for further development.
References
- 1. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Substituted Toluic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the three structural isomers of toluic acid: ortho-toluic acid (2-methylbenzoic acid), meta-toluic acid (3-methylbenzoic acid), and para-toluic acid (4-methylbenzoic acid). The position of the methyl group relative to the carboxyl group significantly influences the molecule's electronic and steric properties, leading to distinct differences in acidity and reactivity in common organic reactions such as esterification. This analysis is supported by experimental data and detailed methodologies.
Comparison of Acidity (pKa Values)
The acidity of a carboxylic acid is a fundamental measure of its reactivity, quantified by its pKa value. A lower pKa value indicates a stronger acid. The acidity of toluic acid isomers is governed by a combination of electronic effects (inductive and hyperconjugation) and, crucially in the case of the ortho isomer, steric effects.
The methyl group (-CH₃) is generally considered an electron-donating group. Electron-donating groups tend to destabilize the conjugate base (carboxylate anion) by intensifying the negative charge, which makes the corresponding acid less acidic (higher pKa) compared to benzoic acid.[1][2] However, the experimental data reveals a more complex picture, primarily due to the "ortho effect."
The Ortho Effect: Nearly all ortho-substituted benzoic acids are stronger than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[1][3][4] This phenomenon is attributed to steric hindrance. The bulky ortho-substituent forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[3][5][6] This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, which ultimately increases the acidity of the carboxylic acid.[3][4]
-
Ortho-Toluic Acid: Exhibits the highest acidity (lowest pKa) among the isomers and is even more acidic than benzoic acid (pKa ≈ 4.2).[7][8] This is a classic example of the ortho effect, where steric hindrance outweighs the electron-donating nature of the methyl group.[3][4]
-
Meta-Toluic Acid: The methyl group in the meta position exerts a weak electron-donating inductive effect, destabilizing the carboxylate anion and making it a weaker acid than benzoic acid.
-
Para-Toluic Acid: The methyl group in the para position exerts both an electron-donating inductive effect and an electron-donating hyperconjugation effect. This combined effect destabilizes the carboxylate anion more than the meta isomer, rendering p-toluic acid the weakest acid of the three.
Quantitative Data: pKa Values
The table below summarizes the experimentally determined pKa values for the toluic acid isomers at 25°C.
| Compound | Isomer Position | pKa Value | Relative Acidity |
| o-Toluic Acid | Ortho | 3.91[7] | Strongest |
| Benzoic Acid | (Reference) | 4.19[7] | - |
| m-Toluic Acid | Meta | 4.27[9] | Intermediate |
| p-Toluic Acid | Para | 4.36[10] | Weakest |
Comparison of Reactivity in Esterification
Esterification is a key reaction of carboxylic acids, typically involving reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). The rate of this reaction is highly sensitive to steric hindrance around the carboxyl group.
-
Ortho-Toluic Acid: The methyl group adjacent to the carboxyl group creates significant steric hindrance.[11] This bulkiness impedes the approach of the alcohol nucleophile to the carbonyl carbon, resulting in a significantly slower reaction rate compared to the meta and para isomers.[11]
-
Meta-Toluic Acid & Para-Toluic Acid: In these isomers, the methyl group is positioned far from the carboxyl group and does not present any significant steric hindrance to the incoming alcohol.[11] Consequently, their esterification reaction rates are generally similar to each other and markedly faster than that of the ortho isomer.[11]
Qualitative Data: Esterification Rates
| Compound | Isomer Position | Relative Rate of Esterification | Primary Influencing Factor |
| o-Toluic Acid | Ortho | Slowest | Steric Hindrance |
| m-Toluic Acid | Meta | Fast | Minimal Steric Hindrance |
| p-Toluic Acid | Para | Fast | Minimal Steric Hindrance |
Logical Relationship Diagram
The following diagram illustrates the interplay of steric and electronic effects that determine the relative acidity of the toluic acid isomers.
Caption: Factors governing the acidity of toluic acid isomers.
Experimental Protocols
Protocol for Determination of pKa by Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.[12]
Materials and Equipment:
-
Toluic acid isomer (e.g., 0.01 M solution)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (150 mL)
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Preparation: Accurately prepare a ~0.01 M solution of the toluic acid isomer in a volumetric flask.
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Setup: Pipette a known volume (e.g., 50.0 mL) of the acid solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Titration: Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. Record the initial pH.
-
Data Collection: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL). Continue adding titrant well past the equivalence point.
-
Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (or the midpoint of the steepest part of the curve). This can be found more accurately using a first or second derivative plot.
-
Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH at the equivalence point).
-
The pKa is the pH of the solution at the half-equivalence point.
-
Protocol for Comparing Esterification Reaction Rates
This protocol outlines a method to monitor the progress of the Fischer esterification of toluic acid isomers with an alcohol (e.g., ethanol) to compare their relative reaction rates.
Materials and Equipment:
-
Ortho, meta, and para-toluic acid
-
Absolute ethanol (in large excess, to act as both reactant and solvent)
-
Concentrated sulfuric acid (catalyst)
-
Thermostatic water bath
-
Reaction flasks (e.g., 100 mL round-bottom flasks) with condensers
-
Pipettes
-
Standardized NaOH solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice water bath
-
Stopwatch
Procedure:
-
Reaction Setup: For each isomer, set up a separate reaction flask. To each flask, add a pre-determined mass of the toluic acid isomer (e.g., to make a 0.1 M solution) and a large excess of absolute ethanol (e.g., 50 mL).
-
Equilibration: Place the flasks in a thermostatic water bath set to a constant temperature (e.g., 60°C) and allow them to reach thermal equilibrium.
-
Reaction Initiation: To start the reactions simultaneously, add a small, identical amount of concentrated sulfuric acid catalyst (e.g., 0.5 mL) to each flask. Start the stopwatch immediately.
-
Sampling: At regular time intervals (e.g., t = 0, 15, 30, 60, 90, 120 minutes), withdraw a small, precise aliquot (e.g., 2.0 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of ice-cold deionized water. This stops the esterification by diluting the reactants and catalyst.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the unreacted toluic acid with the standardized NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used.
-
Analysis:
-
The initial concentration of toluic acid corresponds to the titration at t = 0.
-
For each subsequent time point, the amount of unreacted acid is proportional to the volume of NaOH used in the titration.
-
Plot the concentration of unreacted toluic acid versus time for each of the three isomers on the same graph.
-
The relative reaction rates can be compared by observing the steepness of the curves. The isomer whose concentration decreases most rapidly has the fastest reaction rate. For a more quantitative comparison, initial rates can be calculated from the slope of the tangent to each curve at t = 0.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. library.gwu.edu [library.gwu.edu]
- 9. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 10. lookchem.com [lookchem.com]
- 11. What are the chemical reactivity differences between M - Toluic Acid and its isomers? - Blog [evergreensinochem.com]
- 12. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthesis and NMR Validation of Methyl 3,5-Dibromo-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for methyl 3,5-dibromo-4-methylbenzoate, a key intermediate in organic synthesis. It offers detailed experimental protocols and presents nuclear magnetic resonance (NMR) data to validate the successful synthesis of the target compound. This document is intended to assist researchers in selecting the optimal synthetic strategy and in confirming the identity and purity of the resulting product.
Introduction
Methyl 3,5-dibromo-4-methylbenzoate is a halogenated aromatic ester with applications as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of two bromine atoms on the aromatic ring provides reactive handles for further functionalization through cross-coupling reactions, while the methyl and ester groups can be modified to tune the molecule's physicochemical properties. Accurate and efficient synthesis, along with robust analytical validation, is crucial for its use in research and development. This guide compares a common synthetic approach, the bromination of p-toluic acid followed by esterification, with a potential alternative involving the Sandmeyer reaction.
Comparison of Synthetic Routes
The selection of a synthetic route depends on factors such as the availability of starting materials, reaction conditions, and overall yield. Below is a comparison of two potential pathways to methyl 3,5-dibromo-4-methylbenzoate.
| Parameter | Route 1: Bromination of p-Toluic Acid & Esterification | Route 2: Sandmeyer Reaction & Esterification (Hypothetical) |
| Starting Material | p-Toluic acid | 4-Methyl-3,5-dinitrobenzoic acid |
| Key Reactions | Electrophilic Aromatic Bromination, Fischer Esterification | Reduction of nitro groups, Diazotization, Sandmeyer Reaction, Fischer Esterification |
| Reagents | Bromine, Iron catalyst, Methanol, Sulfuric acid | Tin(II) chloride or other reducing agent, Sodium nitrite, Copper(I) bromide, Methanol, Sulfuric acid |
| Advantages | Readily available starting material, Well-established reactions | Potentially offers a different substitution pattern if starting from a different isomer. |
| Challenges | Control of bromination regioselectivity, Potential for over-bromination | Multi-step process, Handling of diazonium salts which can be unstable. |
Experimental Protocols
Route 1: Synthesis via Bromination and Fischer Esterification
This route involves two main steps: the bromination of p-toluic acid to form 3,5-dibromo-4-methylbenzoic acid, followed by the esterification of the carboxylic acid to the methyl ester.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluic acid in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide.
-
Bromination: Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it into cold water. The crude product will precipitate. Collect the solid by vacuum filtration and wash it with water to remove the acid catalyst. The crude this compound can be purified by recrystallization.
Step 2: Synthesis of Methyl 3,5-Dibromo-4-methylbenzoate (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask, suspend this compound in an excess of methanol.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dibromo-4-methylbenzoate. The product can be further purified by recrystallization or column chromatography.
NMR Validation
The successful synthesis of methyl 3,5-dibromo-4-methylbenzoate can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and multiplicities are summarized in the table below.
| ¹H NMR | Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Protons | ||||
| Ar-H | H-2, H-6 | ~8.0 | s | - |
| OCH₃ | Ester methyl | ~3.9 | s | - |
| Ar-CH₃ | Aromatic methyl | ~2.5 | s | - |
| ¹³C NMR | Assignment | Chemical Shift (ppm) | ||
| Carbons | ||||
| C=O | Carbonyl | ~165 | ||
| C-1 | Aromatic | ~144 | ||
| C-4 | Aromatic | ~139 | ||
| C-2, C-6 | Aromatic | ~132 | ||
| C-3, C-5 | Aromatic | ~129 | ||
| OCH₃ | Ester methyl | ~52 | ||
| Ar-CH₃ | Aromatic methyl | ~23 |
Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.
Experimental and Logical Workflows
The overall process from synthesis to validation is depicted in the following workflow diagrams.
Caption: Synthetic workflow for Route 1.
Safety Operating Guide
Proper Disposal of 3,5-Dibromo-4-methylbenzoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 3,5-Dibromo-4-methylbenzoic acid is paramount in any laboratory setting to ensure personnel safety and environmental protection. This guide provides detailed procedures for the proper handling, segregation, and disposal of this halogenated aromatic compound. Adherence to these protocols is essential for maintaining a safe research environment and complying with hazardous waste regulations.
I. Immediate Safety and Handling Protocols
Before initiating any procedure involving this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following is a summary of essential personal protective equipment (PPE) and handling precautions.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of dust particles. |
| Handling | Avoid generating dust; use appropriate tools for transfer | Reduces the risk of inhalation and contamination of the work area. |
II. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and enhance ventilation, preferably within a chemical fume hood.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Contain the Spill: For a solid spill, carefully sweep the material to avoid creating dust.[1]
-
Collect the Spilled Material: Use a brush and dustpan to collect the swept material and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[1]
-
Report the Spill: Inform the institution's Environmental Health and Safety (EHS) department about the incident.[1]
III. Waste Disposal Procedures
Proper segregation and disposal of this compound waste are critical. This compound must be treated as halogenated organic waste .
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[1]
-
Segregate from Non-Halogenated Waste: Halogenated and non-halogenated waste streams have different disposal requirements and costs. Co-mingling can complicate and increase the expense of disposal.
-
Incineration is the Preferred Method: High-temperature incineration at a licensed hazardous waste facility is the most effective method for the complete destruction of halogenated organic compounds.[1]
Table 2: Waste Disposal Parameters
| Parameter | Guideline | Regulatory Note |
| Waste Classification | Halogenated Organic Waste | While not individually listed, this compound falls under the general category of halogenated organic compounds regulated by the EPA. |
| EPA Waste Code | Not specifically listed; consult with your institution's EHS for appropriate facility-specific coding. | Halogenated organic compounds are a regulated category of hazardous waste. |
| Primary Disposal Method | Incineration | Land disposal of halogenated organic compounds is often restricted.[1] |
| Container Type | Clearly labeled, sealed, and compatible container for "Halogenated Organic Solids" or "Halogenated Organic Liquids". | Ensure containers are in good condition and compatible with the waste. |
Experimental Protocol for Waste Disposal:
-
Waste Collection (Solids):
-
Waste Collection (Liquids):
-
Collect any solutions containing this compound in a separate, leak-proof container that is compatible with the solvent used.
-
Label this container "Halogenated Organic Liquid Waste".[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components and their approximate concentrations
-
Associated hazards (e.g., "Irritant")
-
-
-
Storage:
-
Keep waste containers securely sealed when not in use.
-
Store them in a designated and secure satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's licensed hazardous waste management provider.[1]
-
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of waste containing this compound.
References
Personal protective equipment for handling 3,5-Dibromo-4-methylbenzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dibromo-4-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and proper laboratory conduct.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as an irritant and may cause the following:
-
Skin Irritation : May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Poses a risk of serious damage to the eyes.[1][2][3]
-
Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.[2][3]
-
Allergic Skin Reaction : Some data suggests it may cause an allergic skin reaction.[4]
A thorough risk assessment should be conducted before beginning any work with this compound to establish safe handling procedures for the specific experimental context.
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specification and Use Case |
| Eye and Face Protection | Chemical Safety Goggles | Should be worn at all times when handling the solid or its solutions to protect against dust and splashes.[1][2] |
| Face Shield | Recommended to be worn in addition to goggles when there is a significant risk of splashing, such as when handling large quantities or during vigorous mixing.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for providing a barrier against skin contact.[6][7] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor spills and contamination of personal clothing.[6] |
| Chemical-Resistant Apron | Consider wearing a chemical-resistant apron over the lab coat when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Dust Mask/Respirator | A dust mask or a respirator should be used when weighing or transferring the solid compound to prevent inhalation of dust particles.[1] All handling of the solid should ideally be performed in a well-ventilated area or a chemical fume hood.[2][3] |
Detailed Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the step-by-step procedure for safely weighing this compound and preparing a solution.
1. Preparation and Precautionary Steps:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that an emergency eyewash station and safety shower are accessible.
- Don the required personal protective equipment as outlined in the table above (goggles, gloves, lab coat).
2. Weighing the Compound:
- Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
- Use a clean spatula and weigh boat.
- Carefully transfer the desired amount of this compound to the weigh boat, avoiding the generation of dust.[1]
- If any solid is spilled, clean it up immediately following the spill procedures outlined below.
3. Preparing the Solution:
- Place a stir bar in a clean, appropriately sized beaker or flask.
- Add the desired solvent to the vessel.
- Slowly and carefully add the weighed this compound to the solvent while stirring to prevent splashing.
- Cover the vessel to prevent the release of any vapors and allow the solid to dissolve completely.
4. Post-Procedure:
- Clean all equipment thoroughly after use.
- Dispose of any contaminated materials, including weigh boats and gloves, in the designated halogenated organic waste container.[8]
- Wash hands thoroughly with soap and water after removing gloves.[2]
Operational and Disposal Plans
Spill and Emergency Procedures:
-
Minor Spills (Solid) : If a small amount of solid is spilled, carefully sweep it up to avoid creating dust.[1] Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal as halogenated hazardous waste.[1][8]
-
Major Spills : In the event of a large spill, evacuate the immediate area and alert the appropriate emergency response personnel.[1]
-
Skin Contact : If skin contact occurs, immediately flush the affected area with plenty of water and soap.[9] Seek medical attention if irritation develops.[1]
-
Eye Contact : If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.
Waste Disposal Plan:
-
This compound and any materials contaminated with it must be treated as halogenated organic waste .[8]
-
Solid Waste : Collect in a clearly labeled, sealed container designated for "Halogenated Organic Solids."[8]
-
Liquid Waste (Solutions) : Collect in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."[8]
-
Prohibition : Do not dispose of this chemical down the drain or mix it with non-halogenated waste streams.[8]
-
Final Disposal : The final disposal must be conducted through a licensed hazardous waste facility, with high-temperature incineration being the preferred method for halogenated organic compounds.[8]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. leelinework.com [leelinework.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. hsa.ie [hsa.ie]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
